2-Methyl-6-nitro-2H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYXEGJMSZKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218627 | |
| Record name | 2H-Indazole, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6850-22-2 | |
| Record name | 2-Methyl-6-nitro-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6850-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Indazole, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-nitroindazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 2-Methyl-6-nitro-2H-indazole. This compound is a key intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, pazopanib, an important therapeutic agent in oncology.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [1][2] |
| CAS Number | 6850-22-2[1][2] |
| Appearance | Yellow solid[3] |
| Melting Point | 154-160 °C (as prismatic crystals from dichloromethane) |
| Boiling Point | Not experimentally determined. |
| Solubility | Slightly soluble in DMSO and methanol. |
| Crystal System | Monoclinic[1][4] |
| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N[1] |
Crystallographic Data:
Single-crystal X-ray diffraction analysis has provided detailed structural information for this compound.[1][3][4] The compound crystallizes in a monoclinic system with the following unit cell dimensions:
| Parameter | Value |
| a | 3.793 (3) Å |
| b | 12.200 (8) Å |
| c | 16.675 (11) Å |
| β | 95.722 (9)° |
| Volume | 767.7 (9) ų |
| Z | 4 |
Spectroscopic Data
While the literature confirms the use of various spectroscopic techniques for the characterization of this compound, specific experimental spectral data is not extensively reported.[5] However, based on the known structure and data from related indazole derivatives, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum is a key tool for distinguishing between N1 and N2 isomers of substituted indazoles. For 2H-indazoles like the title compound, the C3 carbon signal is predicted to appear in the range of δ 123–124 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the indazole ring system.[5]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the methylation of 6-nitro-1H-indazole. A significant challenge in this synthesis is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of 1-methyl-6-nitro-1H-indazole and the desired this compound.[6] The N2-isomer is generally favored under kinetic control.[6]
Materials:
-
6-Nitro-1H-indazole
-
Dimethyl sulfate
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-nitro-1H-indazole (1 equivalent) in a mixture of dichloromethane and a small amount of dimethyl sulfoxide.
-
To this solution, add dimethyl sulfate (approximately 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid.[3]
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as ethyl acetate, to separate the desired this compound from the 1-methyl isomer.[1]
Analytical Methods
General Considerations:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving the compound in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a potassium bromide (KBr) pellet method for solid samples or as a thin film.
-
Mass Spectrometry (MS): Mass spectral analysis can be performed using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).
Biological Context and Significance
The primary and most significant role of this compound in the field of drug development is as a crucial intermediate in the industrial synthesis of pazopanib .[7][8][9][10] Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
The broader class of indazole derivatives is widely recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties.[1] The nitro group at the 6-position of this compound is a versatile chemical handle that can be reduced to an amino group, providing a key intermediate for further derivatization and the synthesis of a variety of other biologically active molecules.[1] However, there is currently a lack of public data on the specific biological activities or effects on signaling pathways of this compound itself.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from 6-nitro-1H-indazole, highlighting the key steps and the formation of the isomeric byproduct.
Caption: Synthesis workflow for this compound.
Safety, Handling, and Storage
Safety:
-
Hazard Statements: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves and clothing.
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.[11]
This document is intended for research and development purposes only. All procedures should be carried out by qualified individuals in a properly equipped laboratory setting, with appropriate safety precautions in place.
References
- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to 2-Methyl-6-nitro-2H-indazole (CAS: 6850-22-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-6-nitro-2H-indazole, a key heterocyclic compound identified by the CAS number 6850-22-2. The document details the compound's chemical and physical properties, provides established synthetic protocols, and explores its significant role as a crucial intermediate in the synthesis of pharmacologically active molecules. Particular emphasis is placed on its application in the development of therapeutic agents. All quantitative data are presented in structured tables for clarity, and a detailed experimental methodology for its synthesis is provided.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] It is an organic compound soluble in some organic solvents like chloroform and alcohol, but has limited solubility in water.[1] This compound is recognized as a vital heterocyclic unit in medicinal and organic chemistry, serving as a building block for a wide array of pharmacologically active molecules.[2] The presence of a methyl group at the 2-position and a nitro group at the 6-position are critical to its chemical identity and reactivity.[2]
| Property | Value | Source |
| CAS Number | 6850-22-2 | [2][3][4] |
| Molecular Formula | C₈H₇N₃O₂ | [2][3][5][6] |
| Molecular Weight | 177.16 g/mol | [2][3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 158 °C | [1] |
| Boiling Point (Predicted) | 364.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |
| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N | [2] |
| SMILES | CN1C=C2C=CC(=CC2=N1)--INVALID-LINK--=O | [4] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided precise parameters for the crystal structure of this compound. The compound crystallizes in a monoclinic system.[2][5] The molecular skeleton is nearly planar.[5][7]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [2][5] |
| Space Group | P2₁/c | [7] |
| a | 3.793 (3) Å | [2][5] |
| b | 12.200 (8) Å | [2][5] |
| c | 16.675 (11) Å | [2][5] |
| β | 95.722 (9)° | [2][5] |
| V | 767.7 (9) ų | [5] |
| Z | 4 | [5] |
| Temperature | 113 K | [5] |
| R-factor | 0.035 | [2][5] |
| wR factor | 0.092 | [2][5] |
Synthesis and Experimental Protocols
The primary and well-documented synthetic route to this compound involves the N-alkylation of 6-nitro-1H-indazole.[2] Various alkylation strategies can be employed, with some methods offering higher regioselectivity for the desired N2-alkylated product.[2]
Experimental Protocol: Methylation of 6-Nitro-1H-indazole
This protocol is based on the method described by Sorbera et al. (2006) and Balardi et al. (1997).[5][7]
Materials:
-
6-Nitro-1H-indazole (2 g)
-
Dichloromethane (30 ml)
-
Dimethyl sulfate (1.7 ml)
-
Dimethyl sulfoxide (2 ml)
-
Saturated sodium bicarbonate solution (10 ml)
-
Sodium sulfate
Procedure:
-
Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).
-
Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Dry the combined organic layers with sodium sulfate.
-
Evaporate the solvent to yield a yellow solid.
-
The reported yield for this procedure is 78%.[7]
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[5]
Applications in Drug Development
This compound is a significant intermediate in the synthesis of various pharmaceutical compounds.[5][7] Its primary documented application is as a precursor in the synthesis of the anticancer drug, Pazopanib.[2][7] The nitro group at the C6 position is a versatile functional handle that can be readily reduced to an amino group, forming 6-amino-2-methyl-2H-indazole.[2] This resulting amine is a valuable intermediate for further derivatization and the creation of a diverse range of biologically active molecules.[2]
While research has suggested that indazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, specific studies detailing the direct biological activity or signaling pathways of this compound are not extensively documented in the reviewed literature.[1][2] The primary focus remains on its role as a foundational scaffold for more complex therapeutic agents.[2]
Safety Information
This compound is indicated for research use only and is not for human or veterinary use.[2][3] It is reported to be very irritating to the skin, eyes, and respiratory tract, and direct contact should be avoided.[1] Appropriate personal protective equipment, such as lab gloves, goggles, and protective clothing, should be worn when handling this compound.[1]
Conclusion
This compound (CAS 6850-22-2) is a well-characterized heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its established synthesis and the versatility of its nitro functional group make it a valuable intermediate for the development of novel therapeutic agents, most notably in the synthesis of the anticancer drug Pazopanib. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery. This guide provides a foundational technical overview to support researchers and drug development professionals in their work with this important chemical entity.
References
2-Methyl-6-nitro-2H-indazole molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, crystallographic data, and synthesis of this compound. This compound is a notable intermediate in the synthesis of pharmacologically active molecules, including the anticancer agent pazopanib.[1][2]
Molecular Properties and Structure
This compound is a heterocyclic aromatic compound. Its core is an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The molecule is further substituted with a methyl group at the 2-position of the indazole ring and a nitro group at the 6-position.
The molecular skeleton of this compound is nearly planar.[1][3] The indazole ring system itself is almost perfectly flat, and the attached nitro group is only slightly twisted from the plane of the ring system.[1][2] This planarity is a key feature of its three-dimensional structure. In the crystalline state, the packing of the molecules is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[1][3]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: General Molecular Data
| Property | Value |
| Chemical Formula | C₈H₇N₃O₂[1][4] |
| Molecular Weight | 177.17 g/mol [1][4] |
| CAS Number | 6850-22-2[4] |
| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N[4] |
Table 2: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic[1][4] |
| Space Group | P2/c[2] |
| a | 3.793 (3) Å[1][4] |
| b | 12.200 (8) Å[1][4] |
| c | 16.675 (11) Å[1][4] |
| β | 95.722 (9)°[1][4] |
| Volume (V) | 767.7 (9) ų[1] |
| Z | 4[1] |
| Temperature (T) | 113 K[1] |
| Radiation | Mo Kα[1] |
| R-factor | 0.035[1][4] |
| wR-factor | 0.092[1][4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the methylation of 6-nitro-1H-indazole.[4] Various alkylation strategies have been developed, with some offering regioselective synthesis to preferentially yield the N2-alkylated product, while others produce a mixture of N1 and N2 isomers that require subsequent purification.[4]
One established method utilizes dimethyl sulfate as the methylating agent in a mixed solvent system.[1][4]
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Dimethyl sulfate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Dissolve 2 grams of 6-nitro-1H-indazole in 30 ml of dichloromethane.[1]
-
To this solution, add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide.[1]
-
Heat the mixture to reflux and maintain for 12 hours.[1]
-
After the reaction is complete, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.[1]
-
Extract the aqueous layer with 20 ml of dichloromethane.[1]
-
Dry the combined organic layers with sodium sulfate.[1]
-
Evaporate the solvent to yield the product as a yellow solid.[1] The reported yield for this method is 78%.[1]
-
If necessary, purify the product to separate the N1-isomer using chromatographic techniques.[4]
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[1]
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Biological Significance
While this compound itself is not known for direct biological activity, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[1][4] Its most prominent role is as a precursor in the manufacturing of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2]
The nitro group on the indazole ring can be reduced to an amino group, providing a reactive site for further chemical modifications and the construction of more elaborate molecular architectures.[4] This chemical handle is instrumental in its utility in medicinal chemistry and drug development.
Conclusion
This compound is a well-characterized molecule with a planar structure. Its synthesis is well-documented, and its primary importance lies in its role as a key building block in the synthesis of pharmaceuticals. The detailed crystallographic and molecular data provide a solid foundation for researchers and scientists working on the development of new indazole-based therapeutic agents.
References
Spectroscopic and Structural Characterization of 2-Methyl-6-nitro-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural data for 2-Methyl-6-nitro-2H-indazole (CAS No: 6850-22-2), a key intermediate in the synthesis of the anticancer drug pazopanib. Due to the limited availability of directly published experimental spectra, this document compiles known crystallographic data and presents predicted spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopy.
Molecular Structure and Crystal Data
This compound (C₈H₇N₃O₂) is a nitro-substituted indazole derivative. Its molecular structure has been unambiguously confirmed by single-crystal X-ray diffraction. The molecule is nearly planar, a characteristic that influences its crystal packing and intermolecular interactions.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å |
| β = 95.722(9)° | |
| Volume | 767.7(9) ų |
| Z | 4 |
Data sourced from single-crystal X-ray diffraction studies.
Spectroscopic Data (Predicted and Comparative)
The following sections provide predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of aromatic nitro compounds, indazole systems, and published data for structurally similar molecules, such as 2,3-dimethyl-6-nitro-2H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The electron-withdrawing nitro group at the 6-position will significantly influence the chemical shifts of the protons on the benzene ring, shifting them downfield.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 - 8.7 | s | - |
| H-7 | ~8.0 - 8.2 | d | ~9.0 |
| H-5 | ~7.8 - 8.0 | dd | ~9.0, ~2.0 |
| H-4 | ~7.6 - 7.8 | d | ~2.0 |
| N-CH₃ | ~4.2 | s | - |
| Predictions based on comparative data from 2,3-dimethyl-6-nitro-2H-indazole, which shows signals at δ 8.51 (s, 1H), 7.93 (d, J=8.8 Hz, 1H), and 7.73 (d, J=9.2 Hz, 1H) for the aromatic protons and 4.14 (s, 3H) for the N-methyl group in DMSO-d₆.[1][2] |
¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of each carbon atom. A key diagnostic signal for 2H-indazoles is the chemical shift of the C3 carbon, which is expected to appear in the range of δ 123–124 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~148 |
| C-6 | ~145 |
| C-3a | ~140 |
| C-3 | ~123 - 124 |
| C-5 | ~120 |
| C-4 | ~118 |
| C-7 | ~110 |
| N-CH₃ | ~35 - 40 |
| Predictions based on established ranges for 2H-indazoles and the electronic effects of the nitro substituent. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the nitro group and the aromatic system.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| Aromatic nitro compounds typically display two strong characteristic bands for the N-O stretching vibrations.[3][4] |
Mass Spectrometry (MS)
Mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the indazole ring system.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (Molecular Ion) | 178.06 | Calculated for C₈H₈N₃O₂⁺ |
| [M-NO₂]⁺ | 132.07 | Loss of the nitro group (-46 Da) |
| Further fragments from indazole ring | Various | Characteristic of the heterocyclic core |
| The molecular weight of this compound is 177.16 g/mol . The [M+H]⁺ ion is expected in soft ionization techniques like ESI. |
Experimental Protocols
Synthesis of this compound
Methodology: The title compound can be prepared via the methylation of 6-nitro-1H-indazole.
-
Dissolution: Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).
-
Addition of Reagents: Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).
-
Extraction: Extract the aqueous layer with dichloromethane (20 ml).
-
Drying and Evaporation: Dry the combined organic layers with sodium sulfate and evaporate the solvent under reduced pressure to yield the product as a yellow solid.
-
Crystallization: Obtain crystals suitable for X-ray analysis by slow evaporation from a dichloromethane solution.
General Spectroscopic Analysis Protocols
NMR Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5]
-
Filter the solution through a pipette plugged with cotton wool into a 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube and carefully place it in the spectrometer.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty crystal.[7]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[8]
-
Collect the sample spectrum.
-
Clean the crystal surface after the measurement.[9]
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (typically <1 mM) in a volatile polar solvent such as methanol or acetonitrile/water.[10]
-
For positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation.[11]
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.[11]
-
The sample is sprayed into a fine mist, and solvent evaporation leads to the formation of gas-phase ions (e.g., [M+H]⁺).[12]
-
The ions are then guided into the mass analyzer for m/z detection.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and structural elucidation of a chemical compound like this compound.
References
- 1. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 2. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of 2-Methyl-6-nitro-2H-indazole, a key intermediate in the synthesis of the anticancer agent pazopanib. This document details its crystallographic parameters, molecular geometry, and intermolecular interactions. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and contextualizes its relevance by illustrating the signaling pathway of its end-product, pazopanib.
Crystal Structure and Physicochemical Properties
This compound (C₈H₇N₃O₂) is a crystalline solid with a molecular weight of 177.17 g/mol .[1][2] The compound crystallizes in a monoclinic system, and its molecular skeleton is nearly planar.[1][3]
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided precise parameters for the crystal structure of this compound. The data reveals a monoclinic crystal system with the space group P2₁/c.[1] Key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₇N₃O₂ |
| Formula Weight | 177.17 |
| Temperature | 113 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.793 (3) Å |
| b | 12.200 (8) Å |
| c | 16.675 (11) Å |
| α | 90° |
| β | 95.722 (9)° |
| γ | 90° |
| Volume | 767.7 (9) ų |
| Z | 4 |
| Calculated Density | 1.533 Mg/m³ |
| Absorption Coefficient | 0.12 mm⁻¹ |
| F(000) | 368 |
| Data Collection | |
| Diffractometer | Rigaku Saturn724 CCD |
| Reflections Collected | 7726 |
| Independent Reflections | 1802 [R(int) = 0.039] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1802 / 0 / 119 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.092 |
| R indices (all data) | R1 = 0.054, wR2 = 0.098 |
Molecular Geometry
The indazole ring system in this compound is almost planar, with the maximum deviation from the mean plane being 0.0118 (7) Å for the N3 atom.[1] The nitro group is twisted at an angle of 0.93 (16)° from the plane of the indazole ring.[1] The molecular skeleton is nearly planar, with a maximum deviation of 0.0484 (9) Å for the methyl carbon atom.[1][3] The bond lengths and angles within the molecule are within the normal ranges and are comparable to those of related indazole derivatives.[1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O1-N1 | 1.229(2) | C3-C4 | 1.378(2) |
| O2-N1 | 1.232(2) | C4-C5 | 1.385(2) |
| N1-C6 | 1.464(2) | C5-C6 | 1.386(2) |
| N2-N3 | 1.353(2) | C5-C7 | 1.409(2) |
| N2-C1 | 1.372(2) | C6-C7 | 1.408(2) |
| N2-C8 | 1.465(2) | C1-H1 | 0.9500 |
| N3-C7 | 1.343(2) | C2-H2 | 0.9500 |
| C1-C2 | 1.381(2) | C3-H3 | 0.9500 |
| C2-C3 | 1.380(2) | C4-H4 | 0.9500 |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| N3-N2-C1 | 112.0(1) | C4-C5-C6 | 118.0(1) |
| N3-N2-C8 | 125.1(1) | C4-C5-C7 | 118.8(1) |
| C1-N2-C8 | 122.9(1) | C6-C5-C7 | 123.2(1) |
| C7-N3-N2 | 105.7(1) | N1-C6-C5 | 118.9(1) |
| N2-C1-C2 | 109.1(1) | N1-C6-C7 | 118.3(1) |
| C3-C2-C1 | 118.4(1) | C5-C6-C7 | 122.8(1) |
| C2-C3-C4 | 121.2(1) | N3-C7-C5 | 133.5(1) |
| C3-C4-C5 | 120.4(1) | N3-C7-C6 | 107.1(1) |
Supramolecular Structure and Intermolecular Interactions
The crystal packing of this compound is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[1] These interactions link the molecules into a three-dimensional network.
Experimental Protocols
Synthesis of this compound
A widely used method for the synthesis of this compound involves the methylation of 6-nitro-1H-indazole.[1]
Protocol 1: Methylation using Dimethyl Sulfate
-
Materials: 6-Nitro-1H-indazole, dichloromethane, dimethyl sulfate, dimethyl sulfoxide, saturated sodium bicarbonate solution, sodium sulfate.
-
Procedure:
-
Dissolve 2 g of 6-nitro-1H-indazole in 30 ml of dichloromethane.
-
Add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with 20 ml of dichloromethane.
-
Combine the organic layers, dry with sodium sulfate, and evaporate the solvent to yield a yellow solid.
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[1]
-
Protocol 2: Alternative Methylation using Trimethyloxonium Tetrafluoroborate
An alternative approach utilizes trimethyloxonium tetrafluoroborate as the methylating agent, which has been reported to provide a higher yield under milder conditions.
-
Materials: 6-Nitro-1H-indazole, trimethyloxonium tetrafluoroborate, dichloromethane.
-
Procedure:
-
Dissolve 6-nitro-1H-indazole in dichloromethane.
-
Add trimethyloxonium tetrafluoroborate to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the product.
-
Further purification can be achieved by column chromatography if necessary.
-
X-ray Crystallography
-
Data Collection: X-ray diffraction data for a single crystal of this compound was collected on a Rigaku Saturn724 CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 113 K.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Relevance in Drug Development: Intermediate for Pazopanib
This compound is a crucial intermediate in the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Pazopanib targets several receptor tyrosine kinases, primarily VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.
Signaling Pathway of Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of these receptors, which in turn blocks downstream signaling pathways crucial for tumor growth and angiogenesis. The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.
Conclusion
The well-defined crystal structure of this compound provides a solid foundation for understanding its chemical properties and reactivity. The detailed synthesis and characterization protocols outlined in this guide are essential for its consistent production in a research and development setting. Its role as a key building block for the anticancer drug pazopanib highlights the importance of such fundamental structural and synthetic studies in the broader context of medicinal chemistry and drug discovery. The elucidation of pazopanib's mechanism of action further underscores the significance of this intermediate in the development of targeted cancer therapies.
References
- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on 2-Methyl-6-nitro-2H-indazole: From Synthetic Intermediate to a Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-nitro-2H-indazole is a key chemical intermediate, most notably in the synthesis of the multi-targeted tyrosine kinase inhibitor, pazopanib. While the direct mechanism of action for this compound as a standalone therapeutic agent is not established in scientific literature, its pivotal role in the formation of a potent anti-cancer drug warrants a thorough examination of its properties and potential biological activities. This guide elucidates the established role of this compound as a synthetic precursor, details the mechanism of action of pazopanib, and proposes a hypothesized mechanism of action for this compound based on the known bioactivities of its core chemical moieties: the indazole scaffold and the nitroaromatic group.
Established Role of this compound: A Crucial Intermediate in Pazopanib Synthesis
The primary and well-documented role of this compound is as a precursor in the multi-step synthesis of pazopanib.[1] Pazopanib is a potent oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] The synthesis of pazopanib from this compound involves a series of chemical transformations, underscoring the importance of this intermediate in the pharmaceutical industry.
Synthetic Pathway Overview
The general synthetic route involves the methylation of 3-methyl-6-nitro-1H-indazole to yield 2,3-dimethyl-6-nitro-2H-indazole, which is a subsequent key intermediate in the pazopanib synthesis.[2][3] this compound itself is an isomer formed during the methylation of 6-nitro-1H-indazole.
Below is a generalized workflow for the synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols for Synthesis
Protocol 1: Methylation of 6-Nitro-1H-indazole
-
Materials: 6-Nitro-1H-indazole, Dichloromethane, Dimethyl Sulfate, Dimethyl Sulfoxide, Saturated Sodium Bicarbonate Solution, Sodium Sulfate.[4]
-
Procedure:
-
Dissolve 2 g of 6-Nitro-1H-indazole in 30 ml of dichloromethane.[4]
-
Add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide to the solution.[4]
-
Heat the mixture to reflux and maintain for 12 hours.[4]
-
After cooling, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.[4]
-
Extract the aqueous layer with 20 ml of dichloromethane.[4]
-
Dry the combined organic layers with sodium sulfate and evaporate the solvent to yield the product as a yellow solid.[4]
-
| Reactant | Reagents | Product | Reported Yield | Reference |
| 6-Nitro-1H-indazole | Dimethyl Sulfate, Dimethyl Sulfoxide | This compound | 78% | [4] |
Mechanism of Action of Pazopanib
To understand the significance of this compound, it is essential to comprehend the mechanism of its end-product, pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis.[5][6] It targets several receptors, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)[5][7]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[5][7]
-
Fibroblast Growth Factor Receptors (FGFRs)[8]
By inhibiting these receptors, pazopanib disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, which are critical for tumor growth and metastasis.[8][9]
Caption: Simplified signaling pathway of pazopanib's inhibitory action.
Hypothesized Mechanism of Action of this compound
While no direct studies on the mechanism of action of this compound have been published, we can hypothesize its potential biological activities based on its chemical structure.
Role of the Nitroaromatic Group
Nitroaromatic compounds are known to exert biological effects through the reduction of the nitro group.[10][11][12] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive oxygen species (ROS).[10][13] These reactive species can induce cellular damage by covalently modifying macromolecules like DNA and proteins, leading to cytotoxicity.[13]
Caption: Hypothesized bioactivation pathway of the nitro group.
Role of the Indazole Scaffold
The indazole core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds, including several kinase inhibitors.[14][15][16] Indazole derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16] The indazole ring system can interact with the ATP-binding pocket of various kinases, leading to their inhibition.[14]
Therefore, it is plausible that this compound could exhibit inhibitory activity against certain kinases, although likely with much lower potency than its derivative, pazopanib.
Conclusion and Future Directions
This compound is a fundamentally important molecule in the synthesis of the anticancer drug pazopanib. While its own therapeutic mechanism of action has not been explored, its chemical structure suggests potential for biological activity. The presence of the nitroaromatic group could lead to bioreductive activation and subsequent cytotoxicity, while the indazole scaffold is a known pharmacophore for kinase inhibition.
Future research could focus on investigating the direct biological effects of this compound. In vitro screening against a panel of kinases and various cancer cell lines could reveal any intrinsic anticancer activity. Furthermore, studies on its metabolism and the potential for bioreductive activation would provide valuable insights into its toxicological profile and potential as a lead compound for the development of new therapeutic agents. Such research would contribute to a more comprehensive understanding of this important synthetic intermediate beyond its current role in pazopanib synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. Pazopanib - Wikipedia [en.wikipedia.org]
- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Role of 2-Methyl-6-nitro-2H-indazole in Medicinal Chemistry: A Technical Guide
Introduction
Indazole and its derivatives are recognized as foundational heterocyclic units in medicinal and organic chemistry, serving as crucial building blocks for a vast array of pharmacologically active molecules.[1] These nitrogen-containing bicyclic compounds are present in numerous synthetic molecules exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3][4] The indazole scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[1][5] However, the 2H-indazole motif is a recurring and vital structural element in various bioactive compounds.[1][5]
Among the many indazole derivatives, 2-Methyl-6-nitro-2H-indazole stands out as a compound of significant interest. Its importance lies not in its own direct therapeutic activity, but primarily as a critical intermediate in the synthesis of complex, high-value pharmaceutical agents. The methyl group at the N2 position defines its 2H-indazole isomerism, while the electron-withdrawing nitro group at the C6 position is key to its reactivity and allows for further functionalization.[1] This guide provides an in-depth examination of the synthesis, properties, and pivotal role of this compound in the landscape of modern drug development.
Physicochemical and Crystallographic Properties
This compound (CAS: 6850-22-2) is a yellow solid whose structural and physical properties have been well-characterized.[6][7] X-ray crystallography studies reveal a nearly planar molecular skeleton, a feature that influences its packing in the solid state and its potential interactions with biological targets.[6][8][9]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [10][11] |
| Molecular Weight | 177.17 g/mol | [6][10] |
| Crystal System | Monoclinic | [1][8] |
| Space Group | P2₁/c | [8] |
| Unit Cell Dimensions | a = 3.793(3) Åb = 12.200(8) Åc = 16.675(11) Åβ = 95.722(9)° | [1][6] |
| Refinement R-factor | 0.035 | [1][6] |
Synthesis of this compound
The synthesis of this compound typically involves the regioselective methylation of 6-nitro-1H-indazole. Controlling the position of alkylation (N1 vs. N2) is a common challenge in indazole chemistry. Various alkylation strategies have been developed to preferentially yield the desired N2-alkylated product.[1] A prevalent and effective method utilizes dimethyl sulfate as the methylating agent in a mixed solvent system.[1][6]
Experimental Protocol: Synthesis via Methylation
This protocol is adapted from the method described by Long et al. (2011).[6][8]
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (DCM), reagent grade
-
Dimethyl sulfoxide (DMSO), reagent grade
-
Dimethyl sulfate (DMS)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard reflux apparatus, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 6-nitro-1H-indazole (2.0 g) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To the solution, add dimethyl sulfoxide (2.0 mL) followed by the dropwise addition of dimethyl sulfate (1.7 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (10 mL) to neutralize any remaining acid.
-
Extract the aqueous layer with dichloromethane (20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.
-
The product can be further purified by column chromatography or recrystallization. A reported yield for this method is approximately 78%.[6][8]
Visualization: Synthetic Workflow
References
- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. scbt.com [scbt.com]
2-Methyl-6-nitro-2H-indazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Methyl-6-nitro-2H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, featuring a pyrazole ring fused to a benzene ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a nitro group at the 6-position and a methyl group at the 2-position imparts distinct chemical properties and reactivity, making it a crucial intermediate in the synthesis of various therapeutic agents, most notably the anticancer drug pazopanib. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data presented for easy reference.
Physicochemical and Structural Data
This compound (CAS No: 6850-22-2) is a yellow solid with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.17 g/mol .[1][2][3][4] Detailed crystallographic studies have elucidated its solid-state structure, providing valuable insights for molecular modeling and drug design.
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.17 g/mol |
| CAS Number | 6850-22-2 |
| Appearance | Yellow solid |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)° |
| R-factor | 0.035 |
Synthesis of this compound
The primary synthetic route to this compound involves the regioselective N-methylation of 6-nitro-1H-indazole. The choice of methylating agent and reaction conditions is crucial to favor the formation of the desired N2-isomer over the thermodynamically more stable N1-isomer.
Experimental Protocol: Methylation of 6-nitro-1H-indazole
This protocol describes a common method for the synthesis of this compound using dimethyl sulfate.
Materials:
-
6-Nitro-1H-indazole
-
Dimethyl sulfate
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask.[5][6]
-
Add dimethyl sulfoxide (2 ml) and dimethyl sulfate (1.7 ml) to the solution.[5][6]
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).[5][6]
-
Extract the aqueous layer with dichloromethane (20 ml).[5][6]
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure to yield the product as a yellow solid.[5][6]
Note: This method may produce a mixture of N1 and N2 isomers, often requiring chromatographic separation for purification. Alternative methylating agents like trimethyloxonium tetrafluoroborate have been reported to provide higher yields under milder conditions.
Synthesis Workflow
Key Reactions and Derivatizations
The chemical versatility of this compound makes it a valuable intermediate for further synthetic transformations. The nitro group, in particular, serves as a key functional handle for introducing diversity.
Reduction of the Nitro Group
A crucial reaction is the reduction of the 6-nitro group to a 6-amino group, yielding 6-amino-2-methyl-2H-indazole. This transformation is a gateway to a wide array of derivatives, as the resulting aniline moiety can undergo numerous reactions such as acylation, alkylation, and diazotization.
Experimental Protocol: Reduction of 2,3-dimethyl-6-nitro-2H-indazole (a related substrate)
This protocol for a similar substrate illustrates a common method for nitro group reduction using Raney Nickel.
Materials:
-
2,3-dimethyl-6-nitro-2H-indazole
-
Raney Nickel
-
Methanol
-
Hydrogen gas
Procedure:
-
Suspend 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in methanol (850 mL) in an autoclave.[7]
-
Add Raney Nickel (21.25 g) to the suspension.[7]
-
Stir the reaction mixture under a hydrogen pressure of 3.5-4.0 kg/cm ² at 25-30°C for 5 hours.[7]
-
Filter the reaction mixture through a hyflo bed and wash the catalyst with methanol.[7]
-
The combined filtrates containing 2,3-dimethyl-2H-indazol-6-amine in methanol can be used in the next step without further purification.[7]
Applications in Drug Discovery and Development
The most prominent application of the 2-methyl-indazole scaffold is in the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Role in Pazopanib Synthesis
This compound is a precursor to 2,3-dimethyl-6-nitro-2H-indazole, which is a key intermediate in the synthesis of pazopanib. The synthesis involves the methylation of 3-methyl-6-nitro-1H-indazole to introduce the second methyl group at the 2-position of the indazole ring.
Experimental Protocol: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole
Materials:
-
3-methyl-6-nitro-1H-indazole
-
Dimethyl carbonate (DMC)
-
Triethylenediamine (DABCO)
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).[1]
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise.[1]
-
Heat the reaction to reflux and stir for 6 hours.[1]
-
After cooling, add 120 mL of water and stir for 15 minutes to precipitate the product.[1]
-
Collect the solid by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[1]
Yield: 81.1%[1]
Spectroscopic Data for 2,3-dimethyl-6-nitro-2H-indazole:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H).[1]
Pazopanib's Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Pazopanib functions by inhibiting several tyrosine kinase receptors, with a primary target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the intracellular domain of VEGFR-2, pazopanib blocks its phosphorylation and subsequent downstream signaling cascades that are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[8]
VEGFR-2 Signaling Pathway and Pazopanib Inhibition
Conclusion
This compound is a heterocyclic building block with significant utility in synthetic and medicinal chemistry. Its role as a key intermediate in the synthesis of the anticancer drug pazopanib underscores its importance in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its chemical reactivity, particularly at the nitro group, allows for the generation of a diverse range of derivatives for further investigation. This guide provides researchers and drug development professionals with a solid foundation of data and protocols to facilitate the use of this compound in their research endeavors.
References
- 1. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Electron-withdrawing effects of the nitro group in indazole systems
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in Indazole Systems
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific attributes of nitro-substituted indazoles. Esteemed for their versatile pharmacological activities, these heterocyclic compounds have carved a significant niche in medicinal chemistry.[1] This document explores their synthesis, the profound electron-withdrawing effects of the nitro group on the indazole core, and the resulting impact on physicochemical properties, reactivity, and biological activity.
Introduction to Nitroindazoles
The indazole ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, dramatically alters the electronic landscape of the indazole system. This modification significantly influences the molecule's acidity, reactivity, and interaction with biological targets. The nitro group reduces the electron density of the indazole framework through both inductive and resonance effects, making the ring susceptible to nucleophilic attack and influencing the properties of other substituents.[3][4] These characteristics are pivotal in the design of therapeutics, including agents for oncology, infectious diseases, and neurological disorders.[5][6]
Electronic Effects of the Nitro Group
The potent electron-withdrawing nature of the nitro group stems from two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indazole ring through the sigma (σ) bonds.
-
Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at positions that are in conjugation with the rest of the ring system, such as the 5 and 7-positions, and to a lesser extent, the 4 and 6-positions.
This strong electron withdrawal deactivates the indazole ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. The position of the nitro group dictates the specific electronic distribution and, consequently, the chemical reactivity of the molecule. For instance, a nitro group at the 5-position strongly delocalizes the electron-withdrawing effect, enhancing the electrophilicity of the C3 position.[7] In contrast, a 6-nitro group exerts a less direct resonance effect on the C3 position.[7]
Impact on Physicochemical Properties
The introduction of a nitro group markedly alters the physicochemical properties of the indazole core. These changes are crucial for modulating drug-like properties such as solubility, membrane permeability, and target binding.
Acidity (pKa)
The electron-withdrawing nitro group stabilizes the indazolate anion formed upon deprotonation of the N1-H. This stabilization increases the acidity of the indazole, resulting in a lower pKa value compared to the parent indazole (pKa ≈ 13.86).[8] The magnitude of this effect depends on the position of the nitro group.
Table 1: Physicochemical Properties of Indazole and Nitroindazole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 148[9] | 13.86[8] |
| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | - | - |
| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 208-209[10] | - |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 180-182[11] | - |
| 7-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | - | - |
Dipole Moments
The dipole moments of nitroindazoles provide valuable information about their electronic distribution and tautomeric forms. A study of various nitro derivatives in dioxane solution showed that mononitro and dinitro derivatives primarily exist in the 1-H tautomeric form, while trinitro and tetranitro indazoles tend to exist in the 2-H form.
Table 2: Experimental and Calculated Dipole Moments (in Debye) of Indazole and Nitro-Derivatives
| Compound | Tautomeric Form | Experimental Dipole Moment (D) | Calculated Dipole Moment (D) |
| Indazole | 1-H | 1.83 | - |
| 5-Nitroindazole | 1-H | 4.39 | 4.42 |
| 6-Nitroindazole | 1-H | 3.82 | 3.78 |
| 5,6-Dinitroindazole | 1-H | 3.32 | 3.25 |
| 2-Methyl-5,6-dinitroindazole | 2-H | 6.58 | 6.50 |
| 4,5,6-Trinitroindazole | 2-H | 4.09 | 4.10 |
| 4,5,6,7-Tetranitroindazole | 2-H | 3.12 | 3.05 |
Data sourced from Pervozvanskaya et al.
Reactivity of Nitroindazoles
Reduction of the Nitro Group
The most common reaction of the nitro group in nitroindazoles is its reduction to an amino group (-NH₂). This transformation is a cornerstone in the synthesis of various biologically active molecules, as the resulting amino-indazole is a versatile intermediate for further functionalization.
dot
Caption: Reaction pathway for the reduction of a nitroindazole.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the nitro-activated indazole ring makes it susceptible to nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the nitro group (e.g., C5 and C7 for 6-nitroindazole), where a nucleophile can attack, leading to the displacement of a suitable leaving group.[12]
dot
Caption: Logical flow of the nitro group's effect on reactivity.
Experimental Protocols
Synthesis of 5-Nitroindazole via Diazotization
This classic method involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[10]
-
Materials : 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water, methanol, decolorizing charcoal.
-
Procedure :
-
Dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a 5-L round-bottomed flask equipped with a mechanical stirrer.[10]
-
Prepare a solution of sodium nitrite (0.36 mole) in water (60 mL).
-
Add the sodium nitrite solution all at once to the stirred acetic acid solution. The temperature should not exceed 25°C.[10]
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.[1]
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and stir to form a smooth slurry.
-
Filter the product, wash thoroughly with cold water, and dry at 80-90°C.
-
Purify the crude product by recrystallization from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.[10]
-
Direct Nitration of 3-Methyl-1H-indazole to 3-Methyl-6-nitro-1H-indazole
This method uses a mixed acid system for electrophilic nitration. Careful temperature control is critical for regioselectivity.[13]
-
Materials : 3-Methyl-1H-indazole, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, sodium hydroxide.
-
Procedure :
-
In a fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid and cool to 0°C using an ice-salt bath.[13]
-
Slowly add 3-methyl-1H-indazole portion-wise, maintaining the temperature between 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring progress with TLC.
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.[13]
-
Neutralize the mixture slowly with a cold aqueous solution of sodium hydroxide to pH 7-8.
-
Filter the solid precipitate, wash with cold water, and dry to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
dot
Caption: Workflow for the synthesis of 3-methyl-6-nitro-1H-indazole.
Role in Drug Development and Biological Activity
Nitroindazoles are prominent in drug discovery due to their diverse biological activities. The nitro group is often essential for the compound's mechanism of action.
Inhibition of Nitric Oxide Synthase (NOS)
Certain nitroindazoles, particularly 7-nitroindazole (7-NI), are well-known selective inhibitors of neuronal nitric oxide synthase (nNOS). nNOS produces nitric oxide (NO), a key neurotransmitter. By inhibiting nNOS, 7-NI can modulate neuronal signaling and is investigated for its neuroprotective potential against damage caused by excitotoxicity and neurodegenerative diseases.[14]
dot
Caption: Inhibition of the nNOS pathway by 7-Nitroindazole.
Anticancer and Antimicrobial Activity
The nitro group can function as a bioreducible functional group. In the hypoxic (low oxygen) environments characteristic of solid tumors and certain microbial infections, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates or a nitro anion radical.[6][15] These reactive species can induce cellular damage and lead to cell death, providing a mechanism for selective toxicity.
-
Anticancer : Nitroindazole derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including prostate, lung, and colorectal cancers.[5]
-
Antimicrobial : The application of nitroheterocyclic drugs for treating anaerobic protozoa and bacteria is well-established.[16] The reductive metabolism of the nitro group is key to their activity against pathogens like Trichomonas vaginalis and Trypanosoma cruzi.[16][17]
Conclusion
The electron-withdrawing effects of the nitro group profoundly influence the chemical and biological properties of the indazole scaffold. By modulating the electronic density of the ring, the nitro group enhances acidity, alters reactivity, and serves as a key pharmacophore for various therapeutic applications. A thorough understanding of these effects is essential for medicinal chemists and drug development professionals to rationally design and synthesize novel indazole-based agents with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols and compiled data within this guide serve as a practical resource for the continued exploration of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. guidechem.com [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Handling of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Methyl-6-nitro-2H-indazole (CAS No. 6850-22-2), a key intermediate in the synthesis of various pharmacologically active molecules, including the anticancer drug pazopanib. This document is intended for laboratory personnel and professionals in drug development who may handle this compound.
Chemical and Physical Properties
This compound is a nitro-substituted heterocyclic aromatic compound. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across publicly available sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6850-22-2 | [1][2][3] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| Appearance | Yellow solid | [4] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Purity | ≥97% |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation. It is also recognized as being very toxic to aquatic life with long-lasting effects.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H332 | Harmful if inhaled. | |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P330 | Rinse mouth. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P391 | Collect spillage. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Information compiled from multiple Safety Data Sheets.
Toxicological Information
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from a published crystallographic study.[4]
Materials:
-
6-Nitro-1H-indazole (2 g)
-
Dichloromethane (regurgitant, 30 ml)
-
Dimethyl sulfate (1.7 ml)
-
Dimethyl sulfoxide (2 ml)
-
Saturated sodium bicarbonate solution (10 ml)
-
Sodium sulfate
Procedure:
-
Dissolve 6-Nitro-1H-indazole (2 g) in regurgitant dichloromethane (30 ml).
-
Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Combine the organic layers and dry over sodium sulfate.
-
Evaporate the solvent to yield a yellow solid (78% yield).
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation of a dichloromethane solution.
Safety and Handling Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Use a certified chemical fume hood with adequate airflow.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
Handling Procedures
-
Avoid creating dust. Handle as a solid.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spills and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Collect the material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum). Place in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life, so prevent it from entering drains or waterways.
Visualized Workflows and Relationships
General Laboratory Safety Workflow
The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a research setting.
Caption: General laboratory workflow for handling hazardous chemicals.
Hazard Relationship Diagram
This diagram illustrates the logical relationship between the physical form of the compound and the potential routes of exposure and subsequent hazards.
Caption: Relationship between physical form, exposure routes, and hazards.
Conclusion
This compound is a valuable research chemical and a key intermediate in pharmaceutical synthesis. However, it presents significant health and environmental hazards. All personnel handling this compound must be thoroughly familiar with its potential risks and adhere strictly to the safety precautions outlined in this guide and the corresponding Safety Data Sheet. The lack of comprehensive quantitative toxicological data underscores the need for a cautious and risk-averse approach when working with this substance.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitro-2H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indazole derivatives are significant heterocyclic compounds in medicinal chemistry, serving as foundational structures for a multitude of pharmacologically active agents.[1] The process of N-alkylation on the indazole ring is a critical step in the synthesis of many pharmaceutical intermediates. Specifically, 2-Methyl-6-nitro-2H-indazole is a key intermediate in the synthesis of various biologically active molecules, including the antitumor agent pazopanib.[2]
The alkylation of 6-nitro-1H-indazole can result in two regioisomers: the N1-methylated product (1-methyl-6-nitro-1H-indazole) and the N2-methylated product (this compound). The 1H-tautomer is generally the more thermodynamically stable form.[1][3] However, methylation of 6-nitroindazole under neutral conditions has been shown to predominantly yield the 2-methyl derivative, which is often the desired product for further functionalization.[4]
This document provides a detailed protocol for the synthesis of this compound from 6-nitro-1H-indazole using dimethyl sulfate as the methylating agent.
Reaction Scheme:
6-nitro-1H-indazole → this compound
The methylation of 6-nitro-1H-indazole at the N2 position is achieved using a methylating agent, such as dimethyl sulfate, in a suitable solvent system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 6-nitro-1H-indazole | [2] |
| Methylating Agent | Dimethyl sulfate | [2] |
| Solvents | Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) | [2] |
| Reactant Molar Ratio | (Not specified, but volume ratio provided) | [2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 12 hours | [2] |
| Product Yield | 78% | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [1][5] |
| Molecular Weight | 177.17 g/mol | [1] |
Experimental Protocol
This protocol is adapted from established literature procedures for the N-methylation of 6-nitro-1H-indazole.[2]
Materials:
-
6-nitro-1H-indazole
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2 grams of 6-nitro-1H-indazole in 30 mL of dichloromethane.
-
Addition of Reagents: To the stirred solution, add 2 mL of dimethyl sulfoxide followed by the dropwise addition of 1.7 mL of dimethyl sulfate.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash it with 10 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with 20 mL of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow solid, can be further purified by recrystallization or column chromatography to obtain pure this compound.[1]
Alternative Methylating Agent:
Trimethyloxonium tetrafluoroborate has also been reported as an effective methylating agent for this transformation, potentially offering higher yields under milder, room temperature conditions.[1]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
References
N-Alkylation of 6-nitro-1H-indazole: A Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 6-nitro-1H-indazole, a critical reaction in the synthesis of various biologically active compounds. The regioselectivity of this reaction, yielding either N1- or N2-alkylated products, is a key challenge that can be controlled by carefully selecting reaction conditions.
Introduction to N-Alkylation of Indazoles
The indazole scaffold is a prominent feature in many therapeutic drugs.[1][2][3] The N-alkylation of the indazole ring is a common synthetic step, but the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers.[4][5] The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, which can be leveraged to favor the formation of N1-alkylated products under equilibrium conditions.[4][6] However, kinetic control can lead to the formation of the N2-isomer. The choice of base, solvent, and alkylating agent, along with the steric and electronic properties of substituents on the indazole ring, all play a crucial role in determining the regiochemical outcome of the reaction.[4][6]
Factors Influencing Regioselectivity
The selective N-alkylation of 6-nitro-1H-indazole is influenced by several key factors:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][6][7] This is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can coordinate with the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.[6][7] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often result in a mixture of N1 and N2 isomers.[5][8]
-
Substituents on the Indazole Ring: The position and nature of substituents on the indazole ring can significantly impact regioselectivity. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2-alkylation.[1][2]
-
Reaction Temperature and Time: These parameters can influence the thermodynamic versus kinetic control of the reaction. Allowing the reaction to reach equilibrium, often through longer reaction times or higher temperatures, can favor the formation of the more thermodynamically stable N1-isomer.[6]
Data Presentation: N-Alkylation of 6-nitro-1H-indazole and Derivatives
The following table summarizes quantitative data from representative N-alkylation protocols for 6-nitro-1H-indazole and related compounds.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 6-nitro-1H-indazole | Iodomethane | NaH | DMF | 0 to RT | 16 | 1-methyl-6-nitro-1H-indazole & 2-methyl-6-nitro-2H-indazole | 56.4 (for 1-methyl) | [9] |
| 3-methyl-6-nitro-1H-indazole | Methyl iodide or Dimethyl sulfate | NaH | THF | 0 to RT | - | 1,3-dimethyl-6-nitro-1H-indazole | Not specified | [6] |
| 3-methyl-6-nitro-1H-indazole | Dimethyl carbonate | DABCO | DMF | Reflux | 6 | 2,3-dimethyl-6-nitro-2H-indazole | Not specified | [6] |
| 1H-indazole | Alkyl bromide | NaH | THF | - | - | N1-alkylindazole | >99% N1 regioselectivity for many C3-substituted indazoles | [1][3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 17 | N1 and N2 isomers | 44 (N1), 40 (N2) | [5] |
Experimental Protocols
Protocol 1: N1-Methylation of 6-nitro-1H-indazole (Thermodynamic Control)
This protocol is adapted from a procedure favoring the formation of the N1-alkylated product.[9]
Materials:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for flash chromatography
Procedure:
-
Prepare a solution of 6-nitro-1H-indazole (e.g., 4.14 g, 25.4 mmol) in anhydrous DMF (100 ml) in a flask and cool it in an ice bath.
-
Under vigorous stirring, add sodium hydride (e.g., 2.03 g, 50.7 mmol) to the solution in four portions.
-
Maintain the reaction mixture at 0°C for 30 minutes.
-
Add iodomethane (e.g., 1.74 ml, 27.9 mmol) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer three times with water.
-
Dry the organic layer over anhydrous magnesium sulfate and then concentrate it on a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to separate the 1-methyl-6-nitro-1H-indazole from the 2-methyl isomer.
Protocol 2: General Procedure for N1-Alkylation of Indazoles using NaH/THF
This protocol provides a general method for achieving high N1-regioselectivity in the alkylation of various indazoles.[1][7]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., alkyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1-1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-alkylation of 6-nitro-1H-indazole.
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Methylation of 6-nitro-1H-indazole using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylation of 6-nitro-1H-indazole is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting N-methylated products, 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, are valuable intermediates in the synthesis of various biologically active compounds. Notably, the N2-isomer, this compound, is a key precursor in the manufacturing of the anticancer drug Pazopanib.[1] The regioselectivity of this reaction—whether methylation occurs at the N1 or N2 position of the indazole ring—is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. This document provides detailed protocols for the methylation of 6-nitro-1H-indazole using dimethyl sulfate, along with a summary of expected outcomes based on different reaction conditions.
Regioselectivity of Indazole Methylation
The methylation of 6-nitro-1H-indazole can yield two primary regioisomers: the N1-methylated and the N2-methylated products. The outcome of the reaction is a classic example of kinetic versus thermodynamic control.
-
N1-Alkylated products are generally the thermodynamically more stable isomers.[2]
-
N2-Alkylated products are often favored under kinetic control, as the lone pair of electrons on the N2 nitrogen is more sterically accessible.[2]
The reaction conditions can be tuned to favor one isomer over the other. For instance, methylation under basic conditions often leads to a mixture of N1 and N2 products, while acidic conditions can favor N2 methylation.[2] One study reported that the methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide at 45 °C resulted in an almost 1:1 mixture of 1-methyl-6-nitro-1H-indazole (42% yield) and this compound (44% yield).[2]
Quantitative Data Summary
The following table summarizes the outcomes of the methylation of 6-nitro-1H-indazole under various conditions.
| Methylating Agent | Base/Solvent/Conditions | N1-Methyl Isomer Yield | N2-Methyl Isomer Yield | Reference |
| Dimethyl sulfate | KOH, 45°C | 42% | 44% | [2] |
| Dimethyl sulfate | DMSO, Dichloromethane, Reflux | - | 78% | [1] |
| Methyl iodide | - | 10% | 50% | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Mixture of 1-methyl-6-nitro-1H-indazole and this compound
This protocol is adapted from a procedure known to produce a mixture of both N1 and N2 methylated isomers.[2]
Materials:
-
6-nitro-1H-indazole
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium hydroxide (KOH)
-
Suitable solvent (e.g., ethanol or DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in a suitable solvent, add potassium hydroxide (1.1 eq).
-
Heat the mixture to 45°C.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 45°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Predominant Synthesis of this compound
This protocol is designed to favor the formation of the kinetically preferred N2-methylated product.[1]
Materials:
-
6-nitro-1H-indazole
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-nitro-1H-indazole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add dimethyl sulfate (1.05 eq) and a catalytic amount of dimethyl sulfoxide.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
The resulting yellow solid is predominantly this compound and can be further purified by recrystallization if necessary.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the methylation of 6-nitro-1H-indazole.
Experimental Workflow
Caption: A generalized workflow for the methylation of 6-nitro-1H-indazole.
References
Application Notes and Protocols for the Regioselective Synthesis of N2-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous N-substituted derivatives exhibiting a wide array of biological activities.[1][2] The regioselective functionalization of the indazole core, particularly at the N2 position, is a critical step in the synthesis of many pharmacologically active compounds.[1] However, the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of isomeric mixtures, posing significant synthetic and purification challenges.[3][4]
This document provides detailed application notes and protocols for several robust and highly regioselective methods for the synthesis of N2-substituted indazoles.
Factors Influencing N1 vs. N2 Regioselectivity
The outcome of the N-alkylation or N-arylation of indazoles is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions. Understanding these factors is crucial for directing the reaction towards the desired N2-substituted product.
-
Electronic Effects of Substituents: The electronic nature of substituents on the indazole ring plays a pivotal role. Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to strongly favor the formation of the N2-substituted regioisomer.[2][4][5]
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the approach of electrophiles to the N1 position, thereby favoring substitution at the less hindered N2 position. Conversely, bulky groups at C7 can also influence the regioselectivity.[4]
-
Reaction Conditions:
-
Catalysts and Promoters: The choice of catalyst is critical. Acidic conditions, for instance using triflic acid (TfOH), have been demonstrated to promote N2-alkylation.[4][6][7]
-
Bases and Solvents: While basic conditions often favor N1-alkylation (e.g., NaH in THF), specific combinations can be tailored to influence the regioselectivity.[2][4][5]
-
Nature of the Electrophile: The structure of the alkylating or arylating agent can also impact the regiochemical outcome.[4]
-
-
Kinetic vs. Thermodynamic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[2][4] Therefore, reactions performed under kinetic control (lower temperatures, shorter reaction times) are more likely to yield the N2-product, while thermodynamic conditions may lead to the N1-isomer.[8]
Decision Workflow for Regioselective N2-Substitution
Caption: Decision workflow for selecting a suitable method for N2-substitution.
Key Methodologies and Experimental Protocols
TfOH-Catalyzed Regioselective N2-Alkylation with Diazo Compounds
This metal-free approach provides excellent regioselectivity for the N2-alkylation of indazoles using diazo compounds as the alkylating agents.[6] The reaction proceeds with high yields and tolerates a wide range of functional groups.
Reaction Scheme:
Caption: General scheme for TfOH-catalyzed N2-alkylation with diazo compounds.
Experimental Protocol: [3]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N2-alkylated indazole.
Quantitative Data Summary:
| Indazole Substituent | Diazo Compound | N2/N1 Ratio | Yield (%) | Reference |
| Unsubstituted | Ethyl diazoacetate | >99:1 | 95 | [6] |
| 5-Nitro | Ethyl diazoacetate | >99:1 | 92 | [6] |
| 6-Chloro | Methyl diazoacetate | >99:1 | 88 | [6] |
| 3-Methyl | Diphenyldiazomethane | >99:1 | 85 | [6] |
N2-Alkylation using Alkyl 2,2,2-Trichloroacetimidates
This method, promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, allows for the selective N2-alkylation of a diverse range of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates.[7][9][10]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Catalyst Addition: Add the catalyst, either TfOH (0.1 equiv) or Cu(OTf)₂ (0.1 equiv), to the mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with DCM, and wash the combined organic layers with brine.
-
Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Quantitative Data Summary:
| Indazole | Alkylating Agent | Catalyst | Yield (%) | Reference |
| 1H-Indazole | tert-Butyl 2,2,2-trichloroacetimidate | TfOH | 96 | [7] |
| 5-Bromo-1H-indazole | Isopropyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ | 85 | [9] |
| 1H-Azaindazole | Cyclohexyl 2,2,2-trichloroacetimidate | TfOH | 78 | [7] |
Mitsunobu Reaction for N2-Alkylation
The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles with a wide range of alcohols, generally affording high yields and excellent regioselectivity.[1]
Experimental Workflow:
Caption: Experimental workflow for the Mitsunobu N2-alkylation of indazoles.
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.[3]
Quantitative Data Summary:
| Indazole | Alcohol | Yield of N2-isomer (%) | Reference |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropanol | >90 | [1] |
| 1H-Indazole | Benzyl alcohol | High (not specified) | [3] |
| 6-Nitro-1H-indazole | Ethanol | >90 | [1] |
Palladium-Catalyzed N2-Arylation
Transition metal-catalyzed cross-coupling reactions, particularly with palladium, have emerged as powerful tools for the N-arylation of heterocycles, including indazoles.[11][12] These methods offer a direct route to N2-arylindazoles, which are prevalent in many bioactive molecules.
Experimental Protocol (General):
-
Reaction Setup: To an oven-dried reaction vessel, add the 1H-indazole (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., a bulky, electron-rich phosphine), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
Reaction: Heat the mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the N2-arylated indazole.
Quantitative Data Summary:
| Indazole | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |
| 1,2,3-Triazole | Bromobenzene | Pd₂(dba)₃ / L1 | 90 (97% N2) | [12] |
| Benzotriazole | Diazonaphthoquinone | Rh₂(OAc)₄ | High | [11] |
*Note: While specific examples for indazole N2-arylation were not detailed with quantitative data in the provided search results, the protocols for similar azoles like triazoles are highly relevant and adaptable. Further literature exploration for specific indazole examples is recommended.
Conclusion
The regioselective synthesis of N2-substituted indazoles is a crucial aspect of medicinal chemistry and drug development. By carefully selecting the synthetic methodology based on the substrate and the desired substitution pattern, researchers can efficiently access these valuable compounds. The protocols outlined in this document, based on recent advances in organic synthesis, provide reliable and high-yielding pathways to N2-functionalized indazoles. The choice between metal-free acid-catalyzed methods, the versatile Mitsunobu reaction, or transition-metal-catalyzed arylations will depend on the specific synthetic target and the available starting materials.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-6-nitro-2H-indazole in Pazopanib Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Methyl-6-nitro-2H-indazole as a potential intermediate in the manufacturing of Pazopanib, a multi-targeted tyrosine kinase inhibitor. While the innovator's route to Pazopanib predominantly utilizes 2,3-dimethyl-6-nitro-2H-indazole, this document outlines the synthesis of the closely related this compound and its prospective role in alternative synthetic strategies.[1][2][3]
Introduction
Pazopanib is an oral anti-cancer agent approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4] Its mechanism of action involves the inhibition of several tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the stem cell factor receptor (c-Kit).[4][5][6] By blocking these signaling pathways, Pazopanib effectively hinders tumor growth and angiogenesis.[5][7] The synthesis of Pazopanib involves the coupling of three key building blocks: an indazole derivative, a pyrimidine moiety, and a sulfonamide side-chain.[2] The focus of these notes is the preparation of a key indazole intermediate, this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of 6-nitro-1H-indazole. Several methylation strategies have been explored to achieve this transformation.[8]
Experimental Protocol: Methylation of 6-nitro-1H-indazole
This protocol details the synthesis of this compound using dimethyl sulfate as the methylating agent.[9][10]
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (DCM)
-
Dimethyl sulfate (DMS)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask.[9][10]
-
Add dimethyl sulfoxide (2 ml) and dimethyl sulfate (1.7 ml) to the solution.[9][10]
-
Heat the mixture to reflux and maintain for 12 hours.[9][10]
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).[9]
-
Extract the aqueous layer with dichloromethane (20 ml).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.[9]
Results:
The procedure yields this compound as a yellow solid.[9]
| Parameter | Value | Reference |
| Starting Material | 6-Nitro-1H-indazole | [9][10] |
| Methylating Agent | Dimethyl sulfate | [9][10] |
| Solvent | Dichloromethane, Dimethyl sulfoxide | [9][10] |
| Reaction Time | 12 hours | [9] |
| Yield | 78% | [9][10] |
Proposed Role in Pazopanib Synthesis
Following the synthesis of this compound, the subsequent logical step towards Pazopanib is the reduction of the nitro group to form 6-amino-2-methyl-2H-indazole.[8] This transformation is a key step in preparing the indazole core for coupling with the pyrimidine and sulfonamide fragments. Standard catalytic hydrogenation conditions are expected to be effective for this reduction.[8]
Pazopanib Synthesis Workflow
The following diagram illustrates a proposed synthetic pathway for Pazopanib, highlighting the role of this compound.
Caption: Proposed synthetic route to Pazopanib via this compound.
Pazopanib's Mechanism of Action: Signaling Pathway
Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The diagram below illustrates the key signaling pathways targeted by Pazopanib.[4][5][7]
Caption: Pazopanib inhibits key signaling pathways involved in cancer progression.
Conclusion
This compound serves as a viable intermediate in the synthesis of Pazopanib. The provided protocol for its synthesis is robust and high-yielding. Further investigation into its conversion to the corresponding amine and subsequent coupling reactions could pave the way for alternative and potentially more efficient synthetic routes to this important anti-cancer drug. The understanding of Pazopanib's mechanism of action at the molecular level underscores the importance of efficiently synthesizing its core components for continued research and development in oncology.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reduction of the nitro group on 2-Methyl-6-nitro-2H-indazole to yield 2-Methyl-2H-indazol-6-amine. This transformation is a critical step in the synthesis of various pharmacologically active compounds, as the resulting 6-amino-2-methyl-2H-indazole is a versatile intermediate for further molecular diversification.[1] The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the indazole ring, making it a valuable building block in medicinal chemistry, particularly for kinase inhibitors used in cancer therapy.[2]
Three common and effective methods for this reduction are detailed below:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a palladium on carbon (Pd/C) catalyst.[2]
-
Reduction with Tin(II) Chloride: A widely used and reliable method employing stannous chloride.[2]
-
Reduction with Iron in Acidic Medium: A classic, cost-effective, and environmentally conscious method.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the reduction of nitro-indazole derivatives using the methods described. While specific data for this compound is not extensively reported, the data from closely related analogs provide a strong predictive basis for expected outcomes.
| Method | Reagents & Catalyst | Solvent(s) | Temperature | Time | Typical Yield | Reference Compound(s) |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temp. | Overnight | ~94% | 6-Nitro-1H-indazole |
| Tin(II) Chloride | SnCl₂·2H₂O (4 eq), conc. HCl | 2-Methoxyethyl ether or Ethyl Acetate | 0 °C to RT | 3 hours | ~87% | 3-Methyl-6-nitro-1H-indazole |
| Iron Reduction | Fe powder (5 eq), NH₄Cl (sat. aq.) or Acetic Acid | Ethanol/Water or Ethyl Acetate | Reflux | 2-6 hours | Good to High | 3-Iodo-6-methyl-4-nitro-1H-indazole, 3-Methyl-6-nitro-1H-indazole |
Experimental Workflow Overview
Caption: General experimental workflow for the reduction of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for structurally related nitro-indazole compounds and are expected to be directly applicable to this compound.[1][3]
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high efficiency.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply
-
Filtration aid (e.g., Celite)
Procedure:
-
In a suitable reaction flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically overnight).[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine. Further purification by column chromatography may be performed if necessary.
Protocol 2: Reduction with Tin(II) Chloride
A classic and robust method for the reduction of aromatic nitro compounds.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate or 2-Methoxyethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Disperse this compound (1 equivalent) in ethyl acetate in a round-bottom flask and cool the mixture to 0 °C in an ice bath.[4]
-
Add Tin(II) chloride dihydrate (4 equivalents) to the suspension.[4]
-
Slowly add concentrated HCl dropwise over several minutes, ensuring the internal temperature remains below 10 °C.[4]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours, or until TLC analysis indicates full consumption of the starting material.[4]
-
Cool the reaction mixture back to 5 °C and add additional ethyl acetate.[4]
-
Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-Methyl-2H-indazol-6-amine. Purify by column chromatography if needed.
Protocol 3: Reduction with Iron in Acidic Medium
A cost-effective and environmentally favorable method.[3][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Saturated Ammonium Chloride (NH₄Cl) solution or Glacial Acetic Acid
-
Ethanol
-
Water
-
Filtration aid (e.g., Celite)
Procedure:
-
To a suspension of this compound (1 equivalent) in a mixture of ethanol and a saturated aqueous solution of ammonium chloride, add iron powder (approximately 5 equivalents).[5]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[5]
-
While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts.[5]
-
Thoroughly wash the Celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue can be partitioned between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
References
Application Notes and Protocols for the Catalyic Hydrogenation of 2-Methyl-6-nitro-2H-indazole
Introduction
2-Methyl-6-nitro-2H-indazole is a pivotal intermediate in the synthesis of various biologically active molecules. Its structural significance is most notably highlighted in its role as a precursor to 2-Methyl-6-amino-2H-indazole, a key building block for the anticancer drug Pazopanib.[1][2][3][4][5] The reduction of the nitro group at the C6 position to an amino group is a critical transformation. Catalytic hydrogenation is a widely employed, efficient, and clean method for this reduction. This document provides detailed application notes, a summary of catalytic conditions, and a specific experimental protocol for the catalytic hydrogenation of this compound.
The choice of catalyst and reaction conditions is crucial for achieving high yield and purity of the desired 2-Methyl-6-amino-2H-indazole. Common catalysts for the reduction of aromatic nitro groups include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[6] The selection of the catalyst and solvent system can be tailored to the specific substrate and desired outcome, taking into account factors such as functional group tolerance and cost-effectiveness.
Data Presentation: Summary of Catalytic Hydrogenation Conditions
The following table summarizes a proven method for the catalytic hydrogenation of this compound and provides an overview of other commonly used catalytic systems for the reduction of aromatic nitro compounds.
| Catalyst | Substrate | Solvent | Reagent | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | This compound | Ethanol | H₂ | Room Temp. | 12 h | 95.0% | Bioorganic and Medicinal Chemistry Letters, 2014 |
| Raney Ni | Aromatic Nitro Compounds | Methanol | Hydrazinium monoformate | Room Temp. | 2-10 min | 90-95% | General Method |
| Pt/C | Aromatic Nitro Compounds | Acetic Acid | H₂ | Atmospheric Pressure | - | High | General Method |
| SnCl₂ | 4-Nitroindazoles | Ethanol | - | 60 °C | - | - | General Method |
| Zn/AcOH | Aromatic Nitro Compounds | Acetic Acid | - | - | - | - | General Method |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C).
Materials:
-
This compound (C₈H₇N₃O₂, MW: 177.16 g/mol )
-
10% Palladium on carbon (50% wet)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a pressure-rated hydrogenation bottle), dissolve this compound (7.50 g, 42.3 mmol) in 150 mL of ethanol.
-
Catalyst Addition: To the solution, carefully add 10% palladium on carbon (1.0 g, 50% wet).
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction: Vigorously stir the reaction mixture at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The reaction is typically complete within 12 hours.
-
Reaction Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is the target product, 2-Methyl-6-amino-2H-indazole, which should be obtained as a light beige solid (expected yield: ~6.05 g, 95.0%). The purity of the product can be assessed by NMR, LC-MS, and melting point analysis.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation.
References
Application Notes and Protocols: Synthesis of 6-amino-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 6-amino-2-methyl-2H-indazole, a crucial intermediate in pharmaceutical research and drug development, from its nitro precursor, 6-nitro-2-methyl-2H-indazole. The primary method detailed is the reduction of the nitro group via catalytic hydrogenation, a common and efficient laboratory procedure. An alternative method employing iron in acidic medium is also mentioned. This guide includes a summary of reaction parameters, detailed experimental procedures, and visual diagrams to ensure clarity and reproducibility in a research setting.
Introduction
6-amino-2-methyl-2H-indazole serves as a key building block in the synthesis of various biologically active molecules.[1] The conversion of the electron-withdrawing nitro group to an amino group is a critical transformation, enabling further derivatization and molecular elaboration.[1] The most prevalent and high-yielding method for this transformation is the catalytic hydrogenation of 6-nitro-2-methyl-2H-indazole.[1][2] This process typically utilizes a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[2][3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 6-amino-2-methyl-2H-indazole via catalytic hydrogenation as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2-methyl-6-nitro-2H-indazole | [2] |
| Substrate Quantity | 7.50 g (40 mmol) | [2] |
| Catalyst | 10% Palladium on carbon (51.7% in water) | [2] |
| Catalyst Loading | 1 g | [2] |
| Solvent | Ethanol | [2] |
| Solvent Volume | 150 ml | [2] |
| Atmosphere | Hydrogen | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Reaction Time | 12 hours | [2][3] |
| Product | 6-amino-2-methyl-2H-indazole | [2] |
| Product Appearance | Light beige solid | [2] |
| Yield | 6.05 g (95.0%) | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is based on a widely cited and effective method for the reduction of 6-nitro-2-methyl-2H-indazole.[2][3]
Materials:
-
6-nitro-2-methyl-2H-indazole (C₈H₇N₃O₂)[4]
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon, Parr hydrogenator)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (7.50 g, 40 mmol) in ethanol (150 ml) in a suitable round-bottom flask, add 10% palladium-carbon catalyst (1 g, 51.7% wet).[2]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr apparatus).[2]
-
Stir the mixture vigorously at room temperature for 12 hours.[2][3]
-
Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), remove the catalyst by filtration through a pad of Celite or a suitable filter paper.[2]
-
Wash the catalyst residue with additional ethanol to ensure complete recovery of the product.[2]
-
Combine the filtrate and the washings.[2]
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator.[2]
-
The resulting solid is the target product, 6-amino-2-methyl-2H-indazole, which should be obtained as a light beige solid.[2] The reported yield for this procedure is 95.0% (6.05 g).[2]
Protocol 2: Reduction using Iron in Acidic Medium (Alternative Method)
An alternative to catalytic hydrogenation is the use of reducing metals in an acidic environment. Iron powder in the presence of hydrochloric acid is a common choice for nitro group reductions.[5]
Materials:
-
6-nitro-2-methyl-2H-indazole
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of 6-nitro-2-methyl-2H-indazole in a mixture of ethanol and water.
-
Add iron powder to the solution.
-
Heat the mixture to reflux and then add hydrochloric acid dropwise.
-
Continue refluxing for 1 hour, monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture to remove the iron salts.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the desired 6-amino-2-methyl-2H-indazole.
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow.
Caption: Chemical reaction for the synthesis of 6-amino-2-methyl-2H-indazole.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 2. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-6-nitro-2H-indazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-nitro-2H-indazole is a key heterocyclic building block in medicinal chemistry. While not typically explored as a therapeutic agent in its own right, it serves as a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. Its primary significance in drug discovery lies in its role as a precursor to the anticancer drug Pazopanib, an angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The structural features of this compound, particularly the nitro group and the methylated indazole core, are pivotal for subsequent chemical transformations that lead to the final pharmacologically active molecule.[2]
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, physicochemical data, and detailed synthetic protocols. Furthermore, the signaling pathways modulated by its downstream product, Pazopanib, are described to provide a broader context for its application in drug discovery.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6850-22-2 | [2][3] |
| Molecular Formula | C₈H₇N₃O₂ | [2][3] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| Appearance | Yellow solid | [4] |
| Crystal System | Monoclinic | [2][4] |
| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)° | [2][4] |
Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Space Group | P2₁/c | [5] |
| Z Value | 4 | [4] |
| R-factor | 0.035 | [2][4] |
| wR factor | 0.092 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the methylation of 6-nitro-1H-indazole to yield this compound. This reaction often produces a mixture of N1 and N2 isomers, requiring purification.[2]
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (DCM)
-
Dimethyl sulfate (DMS)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 2 g of 6-nitro-1H-indazole in 30 ml of dichloromethane in a round-bottom flask.[4]
-
Add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide to the solution.[4]
-
Heat the mixture to reflux and maintain for 12 hours.[4]
-
After cooling to room temperature, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.[4]
-
Extract the aqueous layer with 20 ml of dichloromethane.[4]
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.[4]
-
The desired this compound can be purified from the isomeric mixture by column chromatography.
Expected Yield: Approximately 78%.[4]
Protocol 2: Reduction of the Nitro Group (General Procedure)
The reduction of the nitro group on the indazole ring is a critical step in the synthesis of Pazopanib, leading to the formation of a key amine intermediate. This can be achieved through catalytic hydrogenation.
Materials:
-
2,3-Dimethyl-6-nitro-2H-indazole (a downstream intermediate from this compound)
-
Methanol
-
Raney Nickel
-
Hydrogen gas source
-
Autoclave or similar hydrogenation apparatus
Procedure:
-
Suspend 85 g of 2,3-dimethyl-6-nitro-2H-indazole in 850 ml of methanol in an autoclave.[6]
-
Add 21.25 g of Raney Nickel to the suspension.[6]
-
Stir the reaction mixture under a hydrogen pressure of 3.5-4.0 kg/cm ² at 25-30°C for 5 hours.[6]
-
Upon completion, filter the reaction mixture through a hyflo bed to remove the catalyst.
-
Wash the catalyst with methanol (3 x 85 ml).[6]
-
The resulting filtrate containing 2,3-dimethyl-2H-indazol-6-amine can be used in the next synthetic step with or without isolation.[6]
Visualizations
Synthetic Pathway to Pazopanib
Caption: Synthetic workflow for Pazopanib highlighting key intermediates.
Pazopanib Signaling Pathway Inhibition
Caption: Pazopanib inhibits multiple receptor tyrosine kinases and downstream pathways.
Application in Drug Discovery
The primary application of this compound in drug discovery is as a scaffold for the synthesis of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks several key signaling pathways implicated in tumor growth and angiogenesis.[7]
Mechanism of Action of the Final Product (Pazopanib):
Pazopanib targets multiple receptor tyrosine kinases (RTKs), including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFR is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[7][8] By impeding this process, Pazopanib can effectively slow tumor growth.[7]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in cell growth, proliferation, and survival.[9] Their inhibition by Pazopanib disrupts the tumor microenvironment that supports cancer progression.[7]
-
c-Kit: This receptor is implicated in the development of various cancers, and its inhibition contributes to the anti-tumor effects of Pazopanib.[9]
By binding to the ATP-binding pocket of these kinases, Pazopanib prevents their phosphorylation and subsequent activation of downstream signaling cascades.[8] These downstream pathways include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival.[9][10] The multi-targeted nature of Pazopanib allows it to address the complexity of cancer signaling networks.[7]
The synthesis of Pazopanib from intermediates like this compound highlights the importance of this chemical entity in providing the core structure necessary for interaction with the kinase domains of its targets. Further derivatization of the indazole scaffold could potentially lead to the discovery of new kinase inhibitors with altered selectivity profiles or improved pharmacokinetic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-6-nitro-2H-indazole in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-nitro-2H-indazole is a heterocyclic organic compound that has primarily been utilized as a key intermediate in the synthesis of pharmaceuticals, most notably the anticancer drug pazopanib.[1][2] While its role in medicinal chemistry is well-established, the exploration of this compound and its derivatives in materials science is an emerging field of interest.[1] The inherent photophysical and electronic properties of the indazole scaffold suggest potential applications in the development of novel organic materials.[1]
These application notes provide a comprehensive overview of the synthesis, and physicochemical properties of this compound, and explore its potential applications in materials science. Detailed experimental protocols are included to facilitate further research and development in this promising area.
Physicochemical and Crystallographic Data
The structural and physical properties of this compound have been characterized, providing a solid foundation for its further investigation in materials science applications. The molecule is nearly planar, a feature that can be advantageous for applications in organic electronics where molecular stacking is crucial.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1][5][6] |
| Molecular Weight | 177.17 g/mol | [2][5][6] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [4] |
| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)° | [1][2] |
| Unit Cell Volume | 767.7(9) ų | [2] |
| Molecules per Unit Cell (Z) | 4 | [2] |
| Density (calculated) | 1.533 Mg/m³ | [4] |
| R-factor | 0.035 | [1][2] |
| wR-factor | 0.092 | [1][2] |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and characterization of this compound.
1. Synthesis of this compound
This protocol is adapted from established literature methods for the methylation of 6-nitro-1H-indazole.[2]
Materials:
-
6-Nitro-1H-indazole
-
Dimethyl sulfate
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 2 g of 6-nitro-1H-indazole in 30 ml of dichloromethane in a round-bottom flask.
-
Add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with 20 ml of dichloromethane.
-
Combine the organic layers, dry with sodium sulfate, and evaporate the solvent under reduced pressure to yield a yellow solid.
-
The crude product can be purified by column chromatography on silica gel to separate the desired N2-isomer from the N1-isomer.[1]
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[2]
2. Potential Derivatization for Materials Science Applications: Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amino group, yielding 6-amino-2-methyl-2H-indazole. This derivative serves as a versatile intermediate for the synthesis of more complex molecules with tailored electronic and photophysical properties.[1]
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Standard laboratory glassware for catalytic hydrogenation
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Add a catalytic amount of Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-amino-2-methyl-2H-indazole.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
References
Application Notes and Protocols for the Derivatization of the 2-Methyl-6-nitro-2H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-6-nitro-2H-indazole scaffold is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, pazopanib. The strategic placement of the methyl and nitro groups on the indazole core offers versatile handles for chemical modification, enabling the generation of diverse libraries of compounds for drug discovery programs. The electron-withdrawing nitro group can be readily reduced to an amine, which serves as a primary functional group for a wide array of derivatization reactions. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of the this compound scaffold, with a focus on its applications in the development of therapeutic agents.
Core Scaffold Synthesis
The synthesis of this compound is typically achieved through the N-methylation of 6-nitro-1H-indazole. Several methods have been reported, with varying yields and reaction conditions.
Table 1: Comparison of Synthetic Methods for this compound
| Methylating Reagent | Solvent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl sulfate | Dichloromethane / Dimethyl sulfoxide | - | Reflux | 12 | 78 | [1] |
| Trimethyloxonium tetrafluoroborate | Ethyl acetate | - | Room Temp | 5 | 87 | |
| Methyl carbonate | Dimethylformamide (DMF) | Zn(OTf)₂ | 40-100 | 10-20 | 70-75 |
Experimental Protocol: Synthesis of this compound using Dimethyl Sulfate
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Dimethyl sulfate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add dimethyl sulfoxide (2 ml) and dimethyl sulfate (1.7 ml) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (20 ml).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the product as a yellow solid.
-
Expected yield: ~78%.
Derivatization of the this compound Scaffold
The primary and most versatile point of derivatization on the this compound scaffold is the nitro group at the 6-position. Its reduction to an amino group opens a gateway to a multitude of subsequent chemical transformations, including N-alkylation, N-arylation, and amide bond formation.
Workflow for Derivatization
Caption: Derivatization workflow of the this compound scaffold.
Reduction of the Nitro Group
The reduction of the 6-nitro group to a 6-amino group is a critical step. Various reducing agents and conditions can be employed.
Table 2: Comparison of Reduction Methods for 2,3-Dimethyl-6-nitro-2H-indazole
| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tin(II) chloride | 2-Methoxyethyl ether / conc. HCl | - | 0 to RT | 0.75 | 86.8 | [2] |
| Raney nickel | Methanol | - | 25-30 | 5 | - | |
| 10% Palladium on carbon | Methanol | Ammonium formate | 25-30 | - | - |
Experimental Protocol: Reduction using Tin(II) Chloride
Materials:
-
2,3-Dimethyl-6-nitro-2H-indazole
-
2-Methoxyethyl ether
-
Tin(II) chloride
-
Concentrated Hydrochloric acid
-
Diethyl ether
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) in 2-methoxyethyl ether (4.3 ml) with heating, then cool the solution to 0°C.[2]
-
Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol).[2]
-
Add concentrated HCl (3.2 ml) dropwise, maintaining the temperature below 5°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.[2]
-
Add diethyl ether (14 ml) to precipitate the product.[2]
-
Collect the precipitate by filtration to obtain 2,3-dimethyl-2H-indazol-6-amine hydrochloride.[2]
-
Expected yield: 86.8%.[2]
N-Arylation
The resulting 6-amino-2-methyl-2H-indazole can undergo N-arylation, a key step in the synthesis of pazopanib and other kinase inhibitors.
Experimental Protocol: Synthesis of N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine
Materials:
-
2-Methyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a stirred solution of 2-methyl-2H-indazol-6-amine (10 g, 0.07 mol) and NaHCO₃ (12 g, 0.14 mol) in ethanol (250 ml), add 2,4-dichloropyrimidine (12 g, 0.08 mol) at room temperature.[3]
-
Heat the reaction mixture for four hours.[3]
-
Cool the suspension to room temperature, filter, and wash the solid thoroughly with ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an off-white solid.[3]
-
The crude product can be further purified by recrystallization from methanol.[3]
Amide and Sulfonamide Formation
The 6-amino group is a versatile nucleophile for the formation of amide and sulfonamide linkages, leading to compounds with potential anti-inflammatory and antimicrobial activities.
-
Amide Coupling: React 2-methyl-2H-indazol-6-amine with a carboxylic acid or acyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) or a base (e.g., triethylamine), respectively, in an appropriate solvent like DMF or DCM.
-
Sulfonylation: React 2-methyl-2H-indazol-6-amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine in a solvent such as DCM.
Biological Applications and Quantitative Data
Derivatives of the this compound scaffold have shown significant potential in various therapeutic areas.
Anticancer Activity: VEGFR Inhibition
Many derivatives of this scaffold are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, a critical process in tumor growth and metastasis.
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the site of action of indazole-based inhibitors.[4][5][6][][8]
Table 3: VEGFR-2 Inhibitory Activity of Indazole Derivatives
| Compound | VEGFR-2 IC₅₀ (nM) | Reference |
| Pazopanib | - | |
| Axitinib | - | |
| Compound 30 (indazole derivative) | 1.24 | [9] |
| Compound 43 (isatin-indazole hybrid) | 26.38 | [10] |
| Compound 44 (isatin-indazole hybrid) | 44.67 | [10] |
Anti-inflammatory Activity: COX Inhibition
Indazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 4: COX-2 Inhibitory Activity of Indazole Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6-Nitroindazole | 19.22 | - | [11] |
| Indazole | 23.42 | - | [11] |
| 5-Aminoindazole | 12.32 | - | [11] |
| Celecoxib (Reference) | 0.78 | 9.51 | [12][13] |
Antimicrobial Activity
The indazole scaffold is present in molecules with a broad spectrum of antimicrobial activity.
Table 5: Minimum Inhibitory Concentration (MIC) of Indazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Indazole Derivative 5 | S. aureus | 64-128 | [2] |
| Indazole Derivative 5 | S. epidermidis | 64-128 | [2] |
| Indazole Derivative 2 | E. faecalis | ~128 | [2] |
| Indazole Derivative 3 | E. faecalis | ~128 | [2] |
| Indazole-derived SAH/MTA Nucleosidase Inhibitors | Various Bacteria | Low nM activity reported | [1] |
Conclusion
The this compound scaffold represents a privileged starting point for the synthesis of a wide range of biologically active molecules. The straightforward conversion of the nitro group to an amine provides a key handle for diverse derivatization strategies. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to explore the full potential of this versatile scaffold in the discovery of novel therapeutics. The established anti-cancer properties, coupled with emerging evidence of anti-inflammatory and antimicrobial activities, underscore the continued importance of the this compound core in medicinal chemistry.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]
- 3. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Online | N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Manufacturer and Suppliers [scimplify.com]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Single-Crystal X-ray Diffraction Analysis of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Methyl-6-nitro-2H-indazole. This compound is a key intermediate in the synthesis of various biologically active molecules, including the anticancer drug pazopanib.[1][2] Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new chemical entities.[3]
Introduction
Indazole derivatives are vital heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] this compound (C₈H₇N₃O₂) is a significant building block in this class.[3] Single-crystal X-ray diffraction provides precise information on the molecular geometry, intermolecular interactions, and packing in the solid state, which are critical parameters for understanding its chemical behavior and potential for polymorphism.[4][5] The analysis reveals a nearly planar molecular skeleton.[1][2]
Data Presentation
The crystallographic data for this compound has been determined and is summarized in the tables below. This data provides a comprehensive overview of the crystal structure and the parameters used in the diffraction experiment.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value | Reference |
| Empirical Formula | C₈H₇N₃O₂ | [1] |
| Formula Weight | 177.17 g/mol | [1] |
| Temperature | 113 K | [1] |
| Wavelength | 0.71073 Å (Mo Kα) | [2] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 3.793(3) Å | [1] |
| b = 12.200(8) Å | [1] | |
| c = 16.675(11) Å | [1] | |
| α = 90° | ||
| β = 95.722(9)° | [1] | |
| γ = 90° | ||
| Volume | 767.7(9) ų | [1] |
| Z | 4 | [1] |
| Calculated Density | 1.533 Mg/m³ | [2] |
| Absorption Coefficient | 0.12 mm⁻¹ | [1] |
| F(000) | 368 | [2] |
| Crystal Size | 0.40 × 0.20 × 0.10 mm | [1] |
| Theta range for data collection | 2.1 to 28.0° | [2] |
| Index Ranges | -4 ≤ h ≤ 4, -15 ≤ k ≤ 16, -21 ≤ l ≤ 21 | [2] |
| Reflections Collected | 7726 | [1] |
| Independent Reflections | 1802 [R(int) = 0.039] | [1] |
| Completeness to theta = 28.0° | 99.9% | |
| Absorption Correction | Multi-scan | [1] |
| Max. and min. transmission | 0.989 and 0.956 | [1] |
| Refinement Method | Full-matrix least-squares on F² | [1] |
| Data / Restraints / Parameters | 1802 / 0 / 119 | |
| Goodness-of-fit on F² | 1.053 | |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.092 | [3] |
| R indices (all data) | R1 = 0.054, wR2 = 0.101 | |
| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-N3 | 1.228(2) | O1-N3-O2 | 123.5(1) |
| O2-N3 | 1.231(2) | O1-N3-C6 | 118.4(1) |
| N1-N2 | 1.326(2) | O2-N3-C6 | 118.1(1) |
| N1-C7A | 1.341(2) | N2-N1-C7A | 113.1(1) |
| N1-C8 | 1.464(2) | N2-N1-C8 | 126.3(1) |
| N2-C3 | 1.348(2) | C7A-N1-C8 | 120.6(1) |
| C3-C3A | 1.389(2) | N1-N2-C3 | 104.9(1) |
| C3A-C4 | 1.401(2) | N2-C3-C3A | 111.4(1) |
| C3A-C7A | 1.403(2) | C4-C3A-C7A | 119.2(1) |
| C4-C5 | 1.373(2) | C5-C4-C3A | 118.4(2) |
| C5-C6 | 1.384(2) | C4-C5-C6 | 122.3(2) |
| C6-C7 | 1.385(2) | N3-C6-C5 | 119.5(1) |
| C7-C7A | 1.393(2) | N3-C6-C7 | 118.2(1) |
Data extracted from published crystallographic information files.
Experimental Protocols
The following sections outline the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Synthesis of this compound
The title compound was prepared by dissolving 6-nitro-1H-indazole in dichloromethane.[1] Dimethyl sulfate and dimethyl sulfoxide were then added to the solution.[1] The mixture was heated to reflux for 12 hours.[1] After cooling, the reaction mixture was washed with a saturated sodium bicarbonate solution and extracted with dichloromethane.[1] The organic layer was dried with sodium sulfate and the solvent was evaporated to yield a yellow solid.[1]
Crystallization
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound.[1]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of this compound with dimensions of approximately 0.40 × 0.20 × 0.10 mm was selected and mounted on a cryoloop.[1]
-
Data Collection: The crystal was placed on a Rigaku Saturn724 CCD diffractometer equipped with a rotating anode X-ray source (Mo Kα radiation, λ = 0.71073 Å).[1][2] The data was collected at a low temperature of 113 K to minimize thermal vibrations.[1] A series of ω and φ scans were performed to collect a complete dataset.[2]
-
Data Processing: The collected diffraction images were processed using the CrystalClear software package.[1] This included integration of the reflection intensities, correction for Lorentz and polarization effects, and a multi-scan absorption correction.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the single-crystal X-ray diffraction analysis of this compound.
Caption: Experimental workflow for the SC-XRD analysis.
Structural Features
The molecular structure of this compound is characterized by a high degree of planarity. The indazole ring system is nearly planar, and the nitro group is only slightly twisted from this plane.[1] The crystal packing is stabilized by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds.[1][2]
Caption: Key structural features of this compound.
References
Application Note: A Detailed Protocol for the Reflux Methylation of 6-Nitroindazole
This application note provides a comprehensive protocol for the N-methylation of 6-nitroindazole via reflux, a critical transformation in the synthesis of various biologically active compounds. The methylation of 6-nitroindazole can yield two primary regioisomers: 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. The regioselectivity of this reaction is highly dependent on the chosen reaction conditions, including the base, solvent, and methylating agent. This document outlines procedures that preferentially yield either the N1 or N2 isomer.
Introduction
6-Nitroindazole is a key heterocyclic building block in medicinal chemistry. Its derivatives are integral to the development of a wide range of pharmacologically active molecules. The methylation of the indazole core is a common synthetic step, and controlling the position of methylation (N1 vs. N2) is crucial as the biological activity of the resulting isomers can differ significantly. This protocol details methods for the selective reflux methylation of 6-nitroindazole.
Reaction Data Summary
The selection of reagents and reaction conditions directly influences the isomeric ratio of the methylated products. Below is a summary of conditions and expected outcomes based on established chemical principles.
| Protocol | Target Isomer | Methylating Agent | Base | Solvent | Temperature | Typical Yield |
| 1 | N1-methyl-6-nitro-1H-indazole (Thermodynamic Product) | Methyl Iodide or Dimethyl Sulfate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reflux | High |
| 2 | Nthis compound (Kinetic Product) | Dimethyl Sulfate | None (Neutral Conditions) | Dichloromethane (DCM) / Dimethyl Sulfoxide (DMSO) | Reflux | 78% (mixture) |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-indazole (N1-Methylation)
This protocol is designed to favor the formation of the thermodynamically more stable N1-isomer.[1]
Materials:
-
6-Nitroindazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-nitroindazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of 6-nitroindazole may be observed.
-
Methylation: Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.
-
Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and then to 0 °C. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-6-nitro-1H-indazole.
Diagram: N1-Methylation Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6-nitro-2H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-6-nitro-2H-indazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification. A common issue is the formation of the undesired 1-methyl-6-nitro-1H-indazole isomer.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction goes to completion by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material, 6-nitro-1H-indazole.
-
Reagent Quality: Use pure starting materials and dry solvents. The presence of water can affect the reaction efficiency.
-
Temperature Control: Maintain the recommended reaction temperature. For the dimethyl sulfate method, reflux is typically required.[2][3]
-
Reaction Time: Ensure the reaction is allowed to proceed for the specified duration, which can be up to 12 hours.[2][3]
-
Alternative Methylating Agents: Consider using alternative methylating agents that have been reported to offer higher yields under milder conditions, such as trimethyloxonium tetrafluoroborate.[1]
Q2: I am observing a significant amount of the 1-Methyl-6-nitro-1H-indazole isomer as a byproduct. How can I improve the regioselectivity of the methylation reaction?
The formation of the 1-methyl isomer is a known competing side reaction in the methylation of 6-nitro-1H-indazole.[1] The ratio of the N1 and N2 alkylated isomers is influenced by the reaction conditions.[1]
Strategies to Enhance N2-Alkylation (Regioselectivity):
-
Choice of Methylating Agent: While dimethyl sulfate is commonly used, other reagents can offer improved regioselectivity. For instance, methyl 2,2,2-trichloroacetimidate in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) has been shown to facilitate highly regioselective N2-alkylation of indazoles.[1]
-
Solvent System: The solvent can influence the isomer ratio. A mixture of dichloromethane and dimethyl sulfoxide is often employed.[1][2][3]
-
Kinetic vs. Thermodynamic Control: The regioselectivity can be influenced by kinetic and thermodynamic factors.[1] Experimenting with reaction temperature and time may help favor the formation of the desired 2-methyl isomer.
Q3: What are the recommended purification methods to separate this compound from its 1-methyl isomer?
Due to the formation of the isomeric byproduct, chromatographic purification is often necessary to isolate the pure this compound.[1]
Purification Protocol:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the two isomers. A suitable eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate), should be determined using TLC analysis to achieve good separation.
-
Recrystallization: After chromatographic separation, recrystallization can be performed to obtain high-purity crystals of the final product. Slow evaporation from a solvent like dichloromethane has been used to obtain crystals suitable for X-ray analysis.[2][3]
Quantitative Data Summary
The following table summarizes various reported synthetic methods for this compound, providing a comparison of reaction conditions and yields.
| Starting Material | Methylating Agent | Solvent(s) | Base | Temperature | Time (h) | Yield (%) | Reference |
| 6-Nitro-1H-indazole | Dimethyl sulfate | Dichloromethane, Dimethyl sulfoxide | - | Reflux | 12 | 78 | [2][3] |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | N,N-dimethylformamide | Triethylenediamine | Reflux | 6 | 81.1 (for 2,3-dimethyl-6-nitro-2H-indazole) | [4] |
| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | - | Trifluoromethanesulfonic acid | - | - | High | [1] |
| 6-Nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | - | - | Room Temp | - | Higher than dimethyl sulfate | [1] |
Experimental Protocols
Synthesis of this compound using Dimethyl Sulfate [2][3]
-
Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).
-
Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Combine the organic layers, dry with sodium sulfate, and evaporate the solvent to obtain a yellow solid.
-
Purify the crude product by column chromatography and/or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in synthesis.
References
Technical Support Center: Separation of N1 and N2 Isomers of Methyl-6-nitro-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of N1 and N2 isomers of methyl-6-nitro-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the N1 and N2 isomers of methyl-6-nitro-indazole?
The primary methods for separating the N1 (1-methyl-6-nitro-1H-indazole) and N2 (2-methyl-6-nitro-2H-indazole) isomers are column chromatography, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and recrystallization.[1] Chromatographic techniques are widely used due to their high resolution.[1] Recrystallization, particularly from mixed solvent systems, has also been reported as an effective method for separating indazole isomers.[2]
Q2: What is the typical starting material for obtaining a mixture of these isomers?
A mixture of N1 and N2 methyl-6-nitro-indazole isomers is commonly obtained from the methylation of 6-nitro-1H-indazole.[1] The reaction of 6-nitro-1H-indazole with a methylating agent like dimethyl sulfate can lead to the formation of both N1 and N2 alkylated products.[1][3]
Q3: Which analytical techniques can be used to confirm the identity of the separated isomers?
The identity of the separated N1 and N2 isomers can be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the N1 and N2 isomers due to the different chemical environments of the protons and carbons in each isomer.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the isomers.
-
X-ray Crystallography: Provides unambiguous structural determination of each isomer.[3]
Troubleshooting Guides
HPLC Separation
Problem: Poor resolution between the N1 and N2 isomer peaks.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of the mobile phase may not be suitable for achieving baseline separation.
-
Possible Cause 2: Inappropriate Stationary Phase. A standard C18 column may not provide sufficient selectivity for these positional isomers.
-
Possible Cause 3: Isocratic Elution is Insufficient.
-
Solution: Implement a gradient elution program. A shallow gradient can often improve the separation of closely eluting peaks.[9]
-
Problem: Peak splitting is observed for one or both isomer peaks.
-
Possible Cause 1: Co-elution with an impurity. The split peak may actually be two closely eluting compounds.
-
Solution: Inject a smaller sample volume to see if the peaks resolve.[10] Optimize the mobile phase composition or gradient to improve separation.
-
-
Possible Cause 2: Sample solvent is incompatible with the mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Possible Cause 3: Column void or contamination. A void at the column inlet or contamination on the frit can distort the peak shape.
-
Solution: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced.[11]
-
SFC Separation
Problem: Poor resolution between the N1 and N2 isomer peaks.
-
Possible Cause 1: Incorrect modifier or modifier concentration. The type and percentage of the organic modifier are critical for selectivity in SFC.
-
Solution: Screen different polar modifiers such as methanol, ethanol, and isopropanol. Systematically vary the percentage of the modifier in the mobile phase.[12]
-
-
Possible Cause 2: Suboptimal stationary phase.
-
Solution: Screen a variety of stationary phases. For nitroaromatic compounds, a cyanopropyl phase may provide good selectivity. Chiral stationary phases, even for achiral compounds, can sometimes offer unique selectivity for positional isomers.
-
-
Possible Cause 3: Inadequate pressure or temperature. These parameters influence the density and solvating power of the supercritical fluid.
-
Solution: Methodically adjust the back pressure and column temperature to optimize the separation.[13]
-
Recrystallization
Problem: Both isomers co-precipitate.
-
Possible Cause 1: The solvent system does not offer sufficient differential solubility.
-
Solution: Screen a variety of solvent/anti-solvent systems. A good system is one in which one isomer is significantly more soluble than the other at a given temperature. For indazole isomers, mixtures of a good solvent (e.g., THF, acetone, ethanol, methanol, or acetonitrile) and an anti-solvent (e.g., water) have been shown to be effective.[2]
-
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the rapid precipitation of both isomers, trapping impurities.
-
Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals of the less soluble isomer.
-
Problem: Low recovery of the desired isomer.
-
Possible Cause 1: The desired isomer has significant solubility in the mother liquor.
-
Solution: Optimize the solvent ratio to minimize the solubility of the desired isomer at low temperatures. Ensure the solution is sufficiently cooled to maximize precipitation.
-
-
Possible Cause 2: Using an excessive amount of solvent for dissolution.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Experimental Protocols
HPLC Separation Method (Representative)
This protocol is a starting point for method development.
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[14][15] |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water |
SFC Separation Method (Screening)
This protocol outlines a screening approach for SFC method development.
| Parameter | Value |
| Column | Screen multiple columns (e.g., Cyanopropyl, Diol, Chiral phases) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Recrystallization Protocol
This protocol is a general guideline for separating the isomers via mixed-solvent recrystallization.
-
Dissolution: In a suitable flask, dissolve the mixture of N1 and N2 isomers in a minimal amount of a hot "good" solvent (e.g., Tetrahydrofuran - THF).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.[2]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.
-
Analysis: Analyze the crystals and the mother liquor by a suitable method (e.g., HPLC) to determine the purity of the isolated isomer and the composition of the remaining solution.
Visualizations
Caption: General experimental workflow for the separation and analysis of N1 and N2 isomers.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. uhplcs.com [uhplcs.com]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. benchchem.com [benchchem.com]
- 15. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]
Technical Support Center: Chromatographic Purification of 2-Methyl-6-nitro-2H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2-Methyl-6-nitro-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic purification necessary for this compound?
A1: The synthesis of this compound, typically through the methylation of 6-nitro-1H-indazole, is often not completely regioselective. This leads to the formation of the isomeric byproduct, 1-Methyl-6-nitro-1H-indazole.[1] Due to the similar physical properties of these isomers, chromatographic purification is essential to isolate the desired this compound with high purity.
Q2: What is the most common chromatographic method for purifying this compound?
A2: Column chromatography is the most widely employed method for the separation of this compound from its 1-methyl isomer.[1] Silica gel is a commonly used stationary phase, with various solvent systems tailored to achieve optimal separation.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation during column chromatography. By spotting the crude mixture, collected fractions, and reference standards (if available), you can track the elution of the desired product and the isomeric impurity. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring and final purity assessment.
Q4: Can I use a method other than chromatography for purification?
A4: Recrystallization can be employed as an alternative or complementary purification technique.[1] However, its effectiveness depends on the relative concentrations of the isomers and their solubility differences in a given solvent. Column chromatography is generally more reliable for achieving high purity, especially when the isomers are present in significant quantities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers on TLC/Column | Inappropriate solvent system (mobile phase). | Optimize the mobile phase by testing different solvent ratios (e.g., ethyl acetate/hexane, dichloromethane/methanol) to maximize the difference in Rf values between the two isomers. A gradient elution may be necessary. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Co-elution of isomers | The chosen stationary phase is not providing adequate selectivity. | Consider using a different stationary phase, such as alumina, which has been reported for the separation of similar indazole isomers.[1] |
| Low yield of the desired product | The product is partially retained on the column. | Ensure complete elution of the product by flushing the column with a more polar solvent system after the desired fractions have been collected. |
| The product is unstable on the stationary phase. | While less common for this compound, if degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or a shorter column. | |
| Product fractions are contaminated with an unknown impurity | Incomplete reaction or presence of other side products from the synthesis. | Characterize the impurity using techniques like LC-MS or NMR to identify its structure. Adjust the purification strategy accordingly (e.g., using a different solvent system or a multi-step purification process). |
| Streaking of spots on TLC or tailing of peaks in column chromatography | The sample is too concentrated. | Dilute the sample before applying it to the TLC plate or loading it onto the column. |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a polar modifier, such as triethylamine or acetic acid, to the mobile phase to reduce strong interactions with the silica gel. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane or a high hexane-to-ethyl acetate ratio).
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. A common starting point is a mixture of ethyl acetate and hexane. For similar indazole derivatives, a gradient of increasing ethyl acetate in hexane has been effective.[2][3] For N1 and N2 isomer separation of a related compound, a methanol:dichloromethane (1:9) system has been used.[1]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
-
Purity Confirmation: Confirm the purity of the final product using HPLC, LC-MS, and/or NMR.
Visualizations
References
Technical Support Center: Methylation of 6-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the methylation of 6-nitro-1H-indazole. The primary challenge in this reaction is controlling the regioselectivity to obtain the desired N1 or N2 methylated isomer, as the other isomer is often the main side product.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the methylation of 6-nitro-1H-indazole?
A1: The methylation of 6-nitro-1H-indazole typically yields a mixture of two main regioisomeric products: 1-methyl-6-nitro-1H-indazole (N1-methylated) and 2-methyl-6-nitro-2H-indazole (N2-methylated). The ratio of these products is highly dependent on the reaction conditions.[1][2]
Q2: Why is controlling the N1 vs. N2 methylation important?
A2: The N1 and N2 methylated isomers of 6-nitro-1H-indazole and its derivatives can have different biological activities and applications. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[1] Therefore, selective synthesis of one isomer is often necessary to maximize the yield of the desired product and simplify purification.
Q3: What are the key factors that influence the regioselectivity of the methylation reaction?
A3: The regiochemical outcome of the methylation of 6-nitro-1H-indazole is governed by a delicate balance of kinetic and thermodynamic factors.[1] The most critical experimental parameters that you can control are the choice of base, solvent, and methylating agent.[1]
Q4: Which isomer is the kinetic product and which is the thermodynamic product?
A4: The N2-methylated isomer is typically the kinetically favored product, meaning it is formed faster. The N1-methylated isomer is generally the thermodynamically more stable product.[1] Conditions that allow for equilibration, such as higher temperatures and the use of a strong, non-nucleophilic base, tend to favor the N1-isomer.[1]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the methylation of 6-nitro-1H-indazole, primarily focusing on poor regioselectivity.
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired N1-methylated isomer and high amount of the N2-isomer. | The reaction conditions are favoring the kinetic product. | To increase the yield of the N1-isomer (the thermodynamic product), use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][3] This combination allows the reaction to reach thermodynamic equilibrium, favoring the more stable N1-methylated product.[1] |
| Low yield of the desired N2-methylated isomer and high amount of the N1-isomer. | The reaction conditions are favoring the thermodynamic product. | To favor the formation of the N2-isomer (the kinetic product), use conditions that do not allow for equilibration. For the related 3-methyl-6-nitro-1H-indazole, using a weaker base like triethylenediamine (DABCO) with dimethyl carbonate (DMC) as the methylating agent in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective.[1][4] |
| Formation of multiple unidentified side products. | This could be due to the decomposition of the starting material or product, or reactions with impurities. | Ensure the use of high-purity, anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture. Also, carefully control the reaction temperature, as excessive heat can lead to decomposition. |
| Incomplete reaction, with significant starting material remaining. | Insufficient amount of base or methylating agent, or the reaction time is too short. | Use a slight excess of the base (e.g., 1.2 equivalents of NaH) and the methylating agent (e.g., 1.1 equivalents of methyl iodide or dimethyl sulfate).[1] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion before quenching.[1] |
Data Presentation: Reaction Conditions for Regioselective Methylation
The following table summarizes reaction conditions reported in the literature for achieving regioselective N1 or N2 methylation of 6-nitro-1H-indazole and its derivatives.
| Target Product | Starting Material | Base | Methylating Agent | Solvent | Temperature | Yield | Reference |
| 1-methyl-6-nitro-1H-indazole | 6-nitro-1H-indazole | Sodium Hydride (NaH) | Iodomethane | Dimethylformamide (DMF) | 0 °C to room temperature | 56.4% | [5] |
| 1,3-dimethyl-6-nitro-1H-indazole | 3-methyl-6-nitro-1H-indazole | Sodium Hydride (NaH) | Methyl iodide or Dimethyl sulfate | Tetrahydrofuran (THF) | 0 °C to room temperature | Not specified | [1] |
| 2,3-dimethyl-6-nitro-2H-indazole | 3-methyl-6-nitro-1H-indazole | Triethylenediamine (DABCO) | Dimethyl carbonate (DMC) | N,N-Dimethylformamide (DMF) | Reflux | 70.6% | [1][4] |
| This compound | 6-nitro-1H-indazole | - (Neutral conditions) | Methyl iodide | - | - | Major product | [2] |
| 1-methyl-6-nitro-1H-indazole | 6-nitro-1H-indazole | - (Acidic conditions) | - | - | - | Only product | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-6-nitro-1H-indazole (N1-Methylation)
This protocol is adapted from a procedure for the N1-methylation of 6-nitro-1H-indazole.[5]
-
Preparation: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.
-
Addition of Base: Add sodium hydride (NaH) (2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes.
-
Addition of Methylating Agent: Add iodomethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer three times with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to separate the 1-methyl-6-nitro-1H-indazole from the this compound isomer.
Protocol 2: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (N2-Methylation)
This protocol is for the N2-methylation of the related 3-methyl-6-nitro-1H-indazole and is adapted from a reported procedure.[1][4]
-
Preparation: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equivalent) and triethylenediamine (DABCO) (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Stirring: Stir the reaction mixture at room temperature for 15 minutes.
-
Addition of Methylating Agent: Slowly add dimethyl carbonate (DMC) (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and continue stirring for 6 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Add water to precipitate the product.
-
Isolation: Collect the solid product by filtration and dry it under vacuum.
Visualizations
Caption: Reaction pathways for the methylation of 6-nitro-1H-indazole.
Caption: Experimental workflow for N1-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Alkylation of Indazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of indazoles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and data to guide your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity and yield.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. | - For N1-selectivity: A frequently successful combination is using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][2][3][4][5] This thermodynamically controlled reaction often favors the more stable N1-alkylated product.[2][4][6] - For N2-selectivity: Consider using Mitsunobu conditions (e.g., with DIAD or DEAD) which can favor the N2 isomer.[2][4][6] Alternatively, methods employing triflic acid (TfOH) with diazo compounds have shown high selectivity for the N2 position.[6][7] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity.[8][5] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome. | - Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][4][5] - Bulky substituents at the C3 position can favor N1-alkylation.[8][3] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., an ester) at the C3 or C7 position, which can direct the alkylation in the presence of a suitable metal cation.[8] |
| Low Reaction Yield | Incomplete deprotonation of the indazole, instability of the alkylating agent, or side reactions. | - Ensure the use of an anhydrous solvent and a suitable excess of a strong base like NaH for complete deprotonation. - Check the stability of the alkylating agent under the reaction conditions. Some alkyl halides or tosylates may degrade at elevated temperatures. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent product decomposition. |
| Difficulty in Separating N1 and N2 Isomers | The polarity and physical properties of the two regioisomers are very similar. | - If a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary.[8] - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is a delicate balance of several factors:
-
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as THF typically favor N1-alkylation.[1][2][3][4][5][9] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often lead to a mixture of isomers.[6]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C7 position can direct alkylation to the N2 position, while bulky groups at the C3 position can favor N1-alkylation.[1][2][3][4][5]
-
Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[8]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][9][6] Conditions that allow for equilibration will favor the N1-alkylated product, while kinetically controlled reactions may favor the N2 product.[6]
Q2: How can I favor N1-alkylation?
A2: To favor the formation of the N1-alkylated product, you should aim for conditions that promote thermodynamic control. The most commonly cited method is the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][2][3][4][5][9] This combination has been shown to provide high N1 selectivity for a variety of indazole substrates.
Q3: What conditions are best for achieving selective N2-alkylation?
A3: Selective N2-alkylation often requires conditions that favor kinetic control or utilize specific directing effects. Some effective strategies include:
-
Mitsunobu Reaction: Employing Mitsunobu conditions with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD can show a preference for N2-alkylation.[2][4][9][6]
-
Acid Catalysis with Diazo Compounds: The use of a Brønsted acid like triflic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds can lead to excellent N2-selectivity.[8][6][7]
-
Substituent-Directed Alkylation: Indazoles with an electron-withdrawing substituent at the C7 position often undergo preferential N2-alkylation even under standard basic conditions.[1][2][4][5]
Quantitative Data on Reaction Conditions
The following tables summarize reported reaction conditions and outcomes for the N-alkylation of various indazoles.
Table 1: Conditions for Selective N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) |
| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH | THF | RT | >99:1 | High |
| 3-tert-Butyl-1H-indazole | Alkyl Bromide | NaH | THF | RT | >99:1 | High |
| 3-COMe-1H-indazole | Alkyl Bromide | NaH | THF | RT | >99:1 | High |
| 3-Carboxamide-1H-indazole | Alkyl Bromide | NaH | THF | RT | >99:1 | High |
| 5-Bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs₂CO₃ | Dioxane | 90 °C | >95:5 | >90 |
Table 2: Conditions for Selective N2-Alkylation
| Indazole Substrate | Alkylating Agent | Reagents/Catalyst | Solvent | Temperature | N1:N2 Ratio | Yield (%) |
| 1H-Indazole | Diazo Compound | TfOH (0.1-0.2 equiv) | DCM | 0 °C to RT | 0:100 | Good to Excellent |
| 7-NO₂-1H-indazole | Alkyl Bromide | NaH | THF | RT | 4:96 | High |
| 7-CO₂Me-1H-indazole | Alkyl Bromide | NaH | THF | RT | 4:96 | High |
| 1H-Indazole | Alcohol | PPh₃, DIAD/DEAD | THF | 0 °C to RT | 1:2.5 | 58 (for N2) |
Table 3: Conditions Resulting in Mixed Isomers
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio |
| 1H-Indazole | Alkyl Halide | K₂CO₃ | DMF | RT or Heat | Mixture |
| 5-Bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | RT | 44:40 (yields) |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[6]
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[6]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[6]
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective N2-Alkylation (TfOH/Diazo Compound)
-
To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[6]
-
Cool the mixture to 0 °C.
-
Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.[6]
-
Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N2-alkylated product.
Protocol 3: General Procedure for N-Alkylation under Mitsunobu Conditions
-
Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[6]
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[6]
Visualized Workflows and Logic
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pure.mpg.de [pure.mpg.de]
Technical Support Center: Regioselective Synthesis of 2H-Indazoles
Welcome to our dedicated support center for the regioselective synthesis of 2H-indazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in 2H-indazole synthesis?
The primary challenge in the synthesis of 2H-indazoles lies in controlling the regioselectivity of N-substitution on the indazole core. The indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and reactions with electrophiles often lead to a mixture of N1- and N2-substituted isomers, which can be difficult to separate. The electronic and steric properties of both the indazole scaffold and the substituting reagent, as well as the reaction conditions (solvent, temperature, catalyst, and base), all play a crucial role in determining the final product ratio.
Q2: How does the nature of the substituent on the indazole ring affect N2-selectivity?
Electron-withdrawing groups (EWGs) on the indazole ring, particularly at positions 3, 5, or 6, generally favor the formation of the N2-isomer. These groups decrease the electron density at the N1 position, making the N2 atom more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of N1, often leading to mixtures of N1 and N2 products or favoring N1 substitution.
Q3: Which synthetic methods are commonly employed for the regioselective synthesis of 2H-indazoles?
Several methods have been developed to achieve N2-regioselectivity, including:
-
Cyclization reactions: Methods like the Davis-Beirut reaction provide a direct route to 2H-indazoles.
-
N-arylation of indazoles: Transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig reactions, are widely used for introducing aryl or heteroaryl groups at the N2 position.
-
Redirecting group strategies: Employing a removable directing group at the N1 position can block it, forcing substitution to occur at N2. The directing group is then cleaved to yield the desired 2H-indazole.
Troubleshooting Guide
This section provides solutions to common problems encountered during the regioselective synthesis of 2H-indazoles.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Sub-optimal Reaction Conditions: The choice of solvent, base, or temperature may not be ideal for favoring N2 substitution. 2. Steric Hindrance: The electrophile or the indazole substrate may have steric bulk that influences the site of attack. 3. Inappropriate Catalyst System: For cross-coupling reactions, the ligand or metal source might not be effective in directing the substitution to the N2 position. | 1. Solvent Screening: Test a range of solvents with varying polarities. For instance, in some cross-coupling reactions, polar aprotic solvents like DMF or DMSO might favor N2-arylation. 2. Base Optimization: The strength and nature of the base can significantly impact regioselectivity. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DIPEA, DBU). 3. Temperature Adjustment: Varying the reaction temperature can alter the kinetic vs. thermodynamic product ratio. 4. Ligand Variation (for cross-coupling): For reactions like Buchwald-Hartwig, screen different phosphine ligands to improve N2 selectivity. |
| Low Reaction Yield | 1. Poor Reactivity of Starting Materials: The indazole or the coupling partner may be deactivated. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | 1. Use of Additives: In Chan-Lam couplings, additives like pyridine can enhance the reaction rate and yield. 2. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time. 4. Purity of Reagents: Ensure all starting materials and solvents are pure and dry. |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging. 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to remove. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system. 3. Derivatization: In challenging cases, the mixture of isomers can be derivatized to facilitate separation, followed by the removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Copper-Catalyzed N2-Arylation of Indazoles (Chan-Lam Coupling)
This protocol describes a general procedure for the regioselective N2-arylation of indazoles using a copper catalyst.
Materials:
-
Indazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried reaction vessel, add indazole (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and powdered 4 Å molecular sieves.
-
Evacuate and backfill the vessel with air (the reaction is typically run open to the air).
-
Add CH₂Cl₂ (5 mL) and pyridine (2.0 mmol) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the catalyst and molecular sieves.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N2-arylated indazole.
Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis
This protocol outlines the synthesis of 2H-indazoles from the reaction of a nitro-olefin and an arylamine.
Materials:
-
A substituted o-nitrobenzaldehyde (1.0 mmol)
-
A primary amine (1.1 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
Dissolve the substituted o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
Table 1: Influence of Reaction Conditions on N2/N1 Regioselectivity in the N-Arylation of Indazole
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | N2:N1 Ratio |
| 1 | CuI | None | K₂CO₃ | DMF | 110 | 24 | 1:1.5 |
| 2 | CuI | L-proline | K₂CO₃ | DMSO | 90 | 12 | 10:1 |
| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | >20:1 |
| 4 | Cu(OAc)₂ | None | Pyridine | CH₂Cl₂ | RT | 24 | >20:1 |
Data is representative and compiled from various literature sources for illustrative purposes.
Visual Guides
Technical Support Center: Synthesis of 2-Methyl-6-nitro-2H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and scale-up of 2-Methyl-6-nitro-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the N-alkylation of 6-nitro-1H-indazole using a methylating agent. A common and established procedure involves the use of dimethyl sulfate in a mixed solvent system of dichloromethane (DCM) and dimethyl sulfoxide (DMSO), typically conducted at reflux for several hours.[1][2]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: The primary challenge in scaling up this synthesis is controlling the regioselectivity of the methylation reaction. The alkylation of 6-nitro-1H-indazole can lead to the formation of two isomers: the desired this compound (N2-alkylation) and the undesired 1-methyl-6-nitro-1H-indazole (N1-alkylation).[1] The ratio of these isomers is highly sensitive to reaction conditions, and their separation can be challenging on a larger scale, often requiring chromatographic purification.[1]
Q3: Are there alternative methylating agents to dimethyl sulfate?
A3: Yes, alternative methylation strategies have been explored. One such agent is trimethyloxonium tetrafluoroborate, which has been reported to provide a higher yield under milder, room temperature conditions.[1] Another option that has been used in the synthesis of related indazole derivatives is dimethyl carbonate, which is considered a more environmentally friendly ("green") methylating agent.
Q4: What is the role of this compound in drug development?
A4: this compound and its derivatives are important intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[2][3] For instance, the related compound, 2,3-Dimethyl-6-nitro-2H-indazole, is a crucial intermediate in the synthesis of the anticancer drug pazopanib.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product. - Inefficient extraction or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize the reaction temperature and time. One established method calls for reflux for 12 hours.[2] - Ensure the quality and purity of the starting 6-nitro-1H-indazole. - Review and optimize the work-up and purification procedures to minimize product loss. |
| Presence of a Significant Amount of the 1-Methyl Isomer | - Lack of regioselectivity in the methylation step. The N1 and N2 positions of the indazole ring have similar reactivity. | - The ratio of N1 to N2 isomers is influenced by the choice of solvent, base, and alkylating agent.[1] Experiment with different solvent systems or bases to favor N2 alkylation. - Consider alternative methylating agents that may offer higher regioselectivity. - Isomer separation is typically achieved using chromatographic techniques.[1] Optimize your chromatography method (e.g., solvent gradient, column packing) for efficient separation on a larger scale. |
| Difficulty in Product Purification | - The presence of the 1-methyl isomer which may have similar polarity to the desired product. - Residual starting material or reaction byproducts. | - Chromatographic purification is often necessary to separate the N1 and N2 isomers.[1] - Ensure the reaction goes to completion to minimize the amount of unreacted starting material. - A thorough aqueous wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help remove some impurities.[2] |
| Inconsistent Results Upon Scale-up | - Inefficient heat transfer in larger reaction vessels. - Inefficient mixing. - Changes in the ratio of reagents and solvents. | - Ensure adequate and uniform heating of the reaction mixture. Hotspots can lead to side reactions. - Use appropriate stirring mechanisms to ensure the reaction mixture is homogeneous. - Maintain the optimal ratios of reactants and solvents as determined in smaller-scale experiments. |
Experimental Protocols
Synthesis of this compound via Methylation with Dimethyl Sulfate
This protocol is based on a documented laboratory procedure.[2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-nitro-1H-indazole (e.g., 2 g) in dichloromethane (DCM, e.g., 30 ml).
-
Addition of Reagents: To the solution, add dimethyl sulfate (e.g., 1.7 ml) and dimethyl sulfoxide (DMSO, e.g., 2 ml).
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (e.g., 10 ml).
-
Extraction: Extract the aqueous layer with dichloromethane (e.g., 20 ml).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.
-
Purification: If necessary, purify the crude product by column chromatography to separate the desired 2-methyl isomer from the 1-methyl isomer.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| CAS Number | 6850-22-2 | [4] |
Table 2: Crystal Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2/c | [3] |
| Unit Cell Dimensions | a = 3.793(3) Åb = 12.200(8) Åc = 16.675(11) Åβ = 95.722(9)° | [1] |
Table 3: Comparative Analysis of a Synthetic Method for this compound
| Parameter | Details | Reference |
| Starting Material | 6-Nitro-1H-indazole | [2] |
| Methylating Agent | Dimethyl sulfate | [2] |
| Solvent System | Dichloromethane (DCM) and Dimethyl sulfoxide (DMSO) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 12 hours | [2] |
| Reported Yield | 78% (of mixed isomers before purification) | [2][3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting incomplete reduction of the nitro group in indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazole derivatives, with a specific focus on the reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: My nitroindazole reduction is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete reduction of the nitro group on an indazole ring is a frequent challenge. Several factors can contribute to a sluggish or stalled reaction. A systematic approach to troubleshooting is recommended:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can lose activity over time due to improper storage or poisoning by contaminants (e.g., sulfur-containing compounds). Ensure your catalyst is fresh or from a reliable batch. Insufficient catalyst loading can also be a factor; consider increasing the weight percentage of the catalyst. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical. Use finely powdered metals and consider activation if necessary. The concentration of the acid is also a key parameter influencing the reaction rate.
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. It is always advisable to use fresh, high-quality reagents.
-
-
Solvent and Solubility: Poor solubility of the nitroindazole starting material in the reaction solvent can severely limit the reaction rate. Ensure the substrate is fully dissolved. For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid. Protic co-solvents can often be beneficial in catalytic hydrogenations.
-
Reaction Temperature: While many nitro group reductions proceed efficiently at room temperature, some substrates may require heating to achieve a reasonable rate. However, exercise caution as higher temperatures can sometimes lead to the formation of undesired side products.
-
Stoichiometry of the Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and to reduce any partially reduced intermediates that may form.
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired aminoindazole?
A2: The formation of side products is a common issue stemming from the stepwise nature of nitro group reduction. The nitro group is reduced to the amine via nitroso and hydroxylamine intermediates. If these intermediates are not efficiently converted to the final amine, they can accumulate or react with each other to form azoxy and azo compounds.
To improve selectivity:
-
Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. For instance, catalytic hydrogenation is often a very clean method. Metal/acid systems like SnCl₂/HCl are also generally effective at achieving complete reduction.
-
Reaction Conditions:
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may favor the formation of condensation side products like azoxy derivatives. Proper temperature control is crucial.
-
Sufficient Reducing Agent: As mentioned previously, using a sufficient excess of the reducing agent helps to ensure that the intermediate hydroxylamine is fully reduced to the amine.
-
pH Control: In some cases, the pH of the reaction mixture can influence the product distribution.
-
Q3: My nitroindazole starting material has other functional groups that might be reduced. How can I achieve chemoselective reduction of the nitro group?
A3: Achieving chemoselectivity is a critical consideration when other reducible functional groups are present on the indazole ring or its substituents. The choice of reducing agent is key:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a powerful reducing system but can also reduce other functional groups such as alkenes, alkynes, nitriles, and carbonyls. It can also lead to dehalogenation.
-
Tin(II) Chloride (SnCl₂): This is often the reagent of choice for chemoselective reduction of a nitro group in the presence of other reducible functionalities like aldehydes, ketones, esters, and nitriles.[1]
-
Iron in Acetic Acid (Fe/AcOH): This is another mild and selective method for reducing nitro groups while leaving other functional groups intact.[2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be useful when acidic or catalytic hydrogenation conditions are not compatible with the substrate.
The following flowchart provides a general guide for selecting a suitable reducing agent based on the presence of other functional groups.
Data Presentation
The following table summarizes the performance of various common methods for the reduction of nitroindazoles. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Nitroindazole Substrate | Reducing Agent/System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroindazole | Anhydrous SnCl₂ | Ethanol | 60 | - | 35 (as sulfonamide) | |
| 3-Bromo-4-nitro-1H-indazole | Anhydrous SnCl₂ | Ethanol | 60 | - | 30 (as sulfonamide) | [3] |
| N-Alkyl-5-nitroindazole | Anhydrous SnCl₂ | Ethanol | Reflux | - | Moderate to Good | [4] |
| 1N-protected 5-nitroindazole | Hydrazine hydrate, 10% Pd/C | Methanol | Reflux | 3-5 | Good | |
| 6-Nitroindazole | Fe powder, HCl | EtOH:H₂O | Reflux | 1 | Moderate to Good | |
| 7-Nitroindazole | H₂, Pt/C | Acetic Acid | RT | - | - | [5] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient for the reduction of nitroindazoles when other reducible functional groups are absent.
-
Setup: In a suitable hydrogenation vessel, dissolve the nitroindazole (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate. Add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Reaction: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminoindazole, which can be further purified by recrystallization or column chromatography.
Method 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method, particularly useful for substrates with other reducible functional groups.
-
Setup: To a solution of the nitroindazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Filtration and Extraction: The resulting suspension of tin salts is filtered through Celite®. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the aminoindazole.
Method 3: Reduction using Iron (Fe) in Acidic Media
This method is a cost-effective and robust alternative for nitro group reduction.
-
Setup: In a round-bottom flask, suspend the nitroindazole (1.0 eq) and iron powder (typically 5-10 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Reaction: Add a catalytic amount of hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH₄Cl). Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter it through Celite® to remove the iron residues.
-
Isolation: Make the filtrate basic with an aqueous solution of sodium bicarbonate or ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed, dried, and concentrated to give the desired aminoindazole.
Mandatory Visualizations
Nitro Group Reduction Pathway
The reduction of a nitro group to an amine proceeds through a series of intermediates. Understanding this pathway is crucial for troubleshooting side product formation.
Experimental Workflow for Reaction Monitoring
A systematic workflow for monitoring the progress of the reduction reaction is essential for optimizing reaction times and preventing the formation of byproducts.
References
Mild reaction conditions for methylation of 6-nitro-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on achieving mild and selective methylation of 6-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the methylation of 6-nitro-1H-indazole?
The primary challenge is controlling the regioselectivity of the reaction. The 1H-indazole ring has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different methylated isomers (1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole).[1][2] Achieving a high yield of the desired isomer while minimizing the formation of the other is the main goal. Separation of these isomers can also be challenging due to their similar polarities.[3]
Q2: What is the key to controlling the N1 vs. N2 regioselectivity?
The regiochemical outcome is highly dependent on the reaction conditions.[1] The choice of base, solvent, methylating agent, and temperature determines whether the reaction proceeds under kinetic or thermodynamic control, which in turn favors the N2 or N1 isomer, respectively.[1]
-
N1-Methylation (Thermodynamic Control): The 1-methyl-6-nitro-1H-indazole is generally the more thermodynamically stable isomer.[1][4] Conditions that allow for equilibration, such as using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in an aprotic solvent (e.g., Tetrahydrofuran, THF), tend to yield the N1 product.[1][4][5]
-
N2-Methylation (Kinetic Control): The N2 position is often more sterically accessible, leading to a faster reaction rate.[1] Therefore, the this compound is typically the kinetically favored product. Milder conditions, lower temperatures, and specific reagent combinations are used to favor the N2 isomer.[1][2] For instance, methylation under neutral conditions has been shown to favor the 2-methyl derivative.[6]
Q3: Which methylating agent should I use?
Commonly used methylating agents include methyl iodide (MeI), dimethyl sulfate (DMS), and dimethyl carbonate (DMC).[1][2] The choice can influence regioselectivity. For example, heating 6-nitro-1H-indazole with methyl iodide at 100°C has been reported to be selective for the N2 position, while dimethyl sulfate with potassium hydroxide can produce a mixture of both isomers.[2]
Q4: How does the position of the nitro group affect the reaction?
The electron-withdrawing nitro group at the C6 position influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. For nitroindazoles, methylation under neutral conditions tends to favor the N2-methyl derivatives, whereas under acidic conditions, the N1-methyl derivative is favored for 6-nitroindazole.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-methylation of 6-nitro-1H-indazole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Product | 1. Insufficiently Strong Base: The indazole N-H is weakly acidic and requires a sufficiently strong base for complete deprotonation.[3]2. Low Reaction Temperature: Reaction kinetics may be too slow at lower temperatures.[3]3. Poor Reactant Solubility: The starting material or base may not be fully dissolved.[3]4. Degraded Methylating Agent: The reagent may have decomposed due to improper storage. | 1. Use a Stronger Base: For N1-selectivity, switch from weaker bases (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH).[3]2. Increase Temperature: Gently heating the reaction can improve the conversion rate.[3]3. Select an Appropriate Solvent: Use polar aprotic solvents like DMF or THF to ensure all reactants are dissolved.[3]4. Use Fresh Reagent: Ensure the methylating agent is fresh and has been stored correctly. |
| Poor N1:N2 Regioselectivity (Mixture of Isomers) | 1. Suboptimal Conditions: The combination of base and solvent greatly influences the N1:N2 ratio. Weaker bases in DMF can lead to mixtures.[3][7]2. Lack of Control: The reaction may not be under full kinetic or thermodynamic control. | 1. For N1-Selectivity: Use sodium hydride (NaH) in THF. This combination is well-established for favoring N1-alkylation.[3][4]2. For N2-Selectivity: Consider milder, neutral conditions. Methyl iodide at elevated temperatures (100°C) without a strong base has been reported to favor N2.[2] Alternatively, explore conditions like dimethyl carbonate with a mild base.[1] |
| Formation of Dialkylated or Other Byproducts | 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to undesired side reactions.2. High Reaction Temperature: Excessive heat can cause decomposition or side reactions. | 1. Control Stoichiometry: Use a controlled amount of the methylating agent, typically 1.1 to 1.5 equivalents.[3][7]2. Maintain Optimal Temperature: Avoid excessive heating. Monitor the reaction progress to determine the optimal temperature and time. |
| Difficulty in Separating N1 and N2 Isomers | 1. Similar Polarity: The two isomers often have very similar polarities, making separation by standard column chromatography difficult.[3] | 1. Recrystallization: Attempt separation via recrystallization using a mixed solvent system (e.g., methanol/water or ethanol/water).[3]2. Chromatography Optimization: Use a high-performance liquid chromatography (HPLC) system or carefully optimize thin-layer chromatography (TLC) conditions with different solvent systems to achieve better separation. |
Data Presentation: Reaction Conditions for Indazole Methylation
The following tables summarize quantitative data from various methylation reactions on 6-nitro-1H-indazole and related structures.
Table 1: Methylation of 6-nitro-1H-indazole
| Methylating Agent | Base / Additive | Solvent | Temperature | N1-Isomer Yield | N2-Isomer Yield | Reference |
| Dimethyl Sulfate | KOH | - | 45 °C | 42% | 44% | [2] |
| Methyl Iodide | None | - | 100 °C (sealed tube) | - | Regioselective | [2] |
| Diazomethane | BF₃·Et₂O | - | 70 °C | 75% | - | [2] |
| General (Neutral) | - | - | - | Minor Product | Main Product | [6] |
| General (Acidic) | Acid | - | - | Only Product | - | [6] |
Table 2: General Conditions for Selective N1-Alkylation of Indazoles
| Alkylating Agent | Base | Solvent | Temperature | Selectivity | Reference |
| Alkyl Bromide | NaH | THF | 0 °C to RT | High N1-selectivity | [4][5] |
| Methyl Iodide | NaH | DMF / THF | 0 °C to RT | Favors N1-isomer | [3][7] |
| Alkyl Halide | Cs₂CO₃ | Dioxane | 90 °C | High N1-selectivity | [3] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-methyl-6-nitro-1H-indazole (N1-Methylation)
This protocol is adapted from established methods for achieving high N1-selectivity in indazole alkylation.[1][3]
Materials:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 6-nitro-1H-indazole (1.0 eq) to anhydrous THF in a flame-dried flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the methylating agent (MeI or DMS, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-nitro-1H-indazole.
Protocol 2: Selective Synthesis of this compound (N2-Methylation)
This protocol is based on conditions known to favor kinetic N2-alkylation.[1][2]
Materials:
-
6-nitro-1H-indazole
-
Dimethyl carbonate (DMC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 6-nitro-1H-indazole (1.0 eq) and DABCO (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 eq) dropwise to the mixture.
-
Heat the reaction to reflux temperature and continue stirring for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Stir for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for N1-Methylation of 6-nitro-1H-indazole.
Caption: Logic for selecting N1 vs. N2 methylation conditions.
Caption: Troubleshooting decision tree for methylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Indazole N-Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of indazole N-alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | The reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen. | - For N1-selectivity , consider using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][2] This combination often favors the formation of the thermodynamically more stable N1-alkylated product.[3][4][5] - For N2-selectivity , explore Mitsunobu conditions (e.g., DIAD/PPh₃) or employing trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[1][6] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity, potentially through a chelation mechanism.[1][7] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome. | - Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][4][8][9] - Bulky substituents at the C3 position can favor N1-alkylation.[1][5] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., ester) at the C3 position, which can favor N1-alkylation with bases like NaH.[8][10] |
| Low Reaction Yield | Incomplete reaction or side product formation. | - Ensure anhydrous conditions, especially when using reactive bases like NaH.[1] - Optimize the reaction temperature. Some reactions may require heating to go to completion.[1][4] For example, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[1][8] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[1][4] |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar physical properties. | - While not a direct solution to improving regioselectivity, if a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary.[1] - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[1] |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
A1: The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile with two reactive nitrogen atoms.[8] The ratio of these products is highly sensitive to reaction conditions.[8][10] The indazole ring also exhibits annular tautomerism, with the 1H-tautomer generally being more thermodynamically stable than the 2H-tautomer.[3][4][5] This delicate balance often results in the formation of both regioisomers.
Q2: What are the key factors that control N1 vs. N2 regioselectivity?
A2: Regioselectivity is primarily governed by a combination of several factors:
-
Reaction Conditions : The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while acidic conditions can promote N2-alkylation.[5]
-
Steric and Electronic Effects : The nature and position of substituents on the indazole ring have a profound impact.[3] Bulky groups at the C3 position can favor N1 alkylation, whereas electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position can strongly direct towards N2 substitution.[4][5][9]
-
Thermodynamic vs. Kinetic Control : N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[3][5]
-
Nature of the Electrophile : The alkylating or acylating agent itself can influence the outcome.[5]
Q3: How can I favor N1-alkylation?
A3: To favor the thermodynamically preferred N1-product, you should select conditions that allow for equilibration or that sterically block the N2 position.[3][4]
-
Base and Solvent : The combination of a strong hydride base like NaH in THF is highly effective for promoting N1-alkylation.[4] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[4][5][11]
-
Substituent Effects : Indazoles with C3 substituents like carboxymethyl, tert-butyl, or acetyl groups strongly favor the formation of the N1 isomer when using the NaH/THF system.[4][11] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom and a C3 substituent, sterically hindering attack at N2.[4][8]
-
Alternative Bases : Cesium carbonate (Cs₂CO₃) in solvents like dioxane or DMF can also promote N1-alkylation, particularly when heated.[4][8]
Q4: How can I favor N2-alkylation?
A4: To favor the kinetically preferred N2-product, you can alter the electronic properties of the substrate or use specific reaction conditions that avoid thermodynamic equilibration.[3][5]
-
Substituent Effects : Introducing a strong electron-withdrawing group, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%).[4][9] These groups sterically hinder the N1 position.[3]
-
Mitsunobu Reaction : Using Mitsunobu conditions (e.g., an alcohol with DIAD or DEAD and PPh₃) often shows a strong preference for the formation of the N2 regioisomer.[4][11]
-
Acidic Conditions : The use of a catalytic amount of a strong acid like triflic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates or diazo compounds as the alkylating agent can provide excellent N2-selectivity.[6][12]
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs₂CO₃ (1.1) | DMF | rt | 48 | 1.8 : 1 | 80 |
| 2 | K₂CO₃ (1.1) | DMF | rt | 21 | 1.4 : 1 | 81 |
| 3 | Na₂CO₃ (1.1) | DMF | rt | 21 | 1.4 : 1 | 27 |
| 4 | NaH (1.2) | THF | 0 → 50 | 20 | >99 : 1 | 89 |
| 5 | LiH (1.2) | THF | 0 → 50 | 20 | 2.4 : 1 | 91 |
| 6 | KH (1.2) | THF | 0 → 50 | 20 | 1 : 1.1 | 95 |
Data adapted from a study by Alam et al., which highlights the superior N1-selectivity of NaH in THF.[4][11]
Table 2: Effect of C3 and C7 Substituents on Regioselectivity (using NaH/THF)
| Entry | Indazole Substituent | N1:N2 Ratio |
| 1 | 3-tert-Butyl | >99 : 1 |
| 2 | 3-COMe | >99 : 1 |
| 3 | 3-CN | 1 : 1.4 |
| 4 | 7-NO₂ | 1 : 24 |
| 5 | 7-CO₂Me | <4 : 96 |
This data demonstrates how bulky C3 groups favor N1-alkylation, while electron-withdrawing C7 groups strongly direct to the N2 position.[4][11]
Visualizations
Caption: A generalized experimental workflow for regioselective indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-Methyl-6-nitro-2H-indazole Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the purity and characterization of reference standards are paramount for accurate quantification and qualification of impurities in active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the 2-Methyl-6-nitro-2H-indazole analytical reference standard, a critical intermediate and potential impurity in the synthesis of the anticancer drug Pazopanib. This document outlines its performance characteristics against a closely related compound, 2,3-Dimethyl-6-nitro-2H-indazole, which is also a known impurity in Pazopanib synthesis.
Introduction to this compound
This compound is a key chemical intermediate.[1] Its isomeric purity is a critical quality attribute, as the presence of related isomers, such as the 1-methyl counterpart, can impact the yield and purity of the final API. This guide offers a comparative overview of commercially available analytical reference standards for key Pazopanib-related impurities, focusing on their certified purity and typical analytical performance.
Comparative Analysis of Reference Standards
The selection of an appropriate analytical reference standard is crucial for the accurate identification and quantification of impurities. Here, we compare the key specifications of this compound with a significant alternative, 2,3-Dimethyl-6-nitro-2H-indazole.
| Feature | This compound | 2,3-Dimethyl-6-nitro-2H-indazole | 6-Nitro-1H-indazole |
| CAS Number | 6850-22-2[2][3] | 444731-73-1 | 7597-18-4 |
| Molecular Formula | C₈H₇N₃O₂[2][3] | C₉H₉N₃O₂[4][5] | C₇H₅N₃O₂ |
| Molecular Weight | 177.16 g/mol [2][3] | 191.19 g/mol [4][5][6] | 163.13 g/mol |
| Typical Purity (by HPLC) | ≥97% | 99.94%[4], 99.99%[6] | ≥98% |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid[4][6] | Yellow to Orange powder |
| Storage Conditions | Room temperature or refrigerated (2-8°C) | Room temperature[4][6] | Refrigerated (2-8°C) |
Note: The purity values are based on representative Certificates of Analysis and may vary between different suppliers and batches.
Experimental Protocols
Accurate comparison of analytical reference standards necessitates a robust and well-defined analytical method. Below is a typical High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound and its related impurities in the context of Pazopanib analysis.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation of Pazopanib and its process-related impurities, including this compound and 2,3-Dimethyl-6-nitro-2H-indazole.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 5 mg of the this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 0.5 mg/mL.
-
Sample Solution (for Pazopanib analysis): Accurately weigh about 25 mg of the Pazopanib sample, dissolve in 50 mL of diluent, and sonicate to dissolve.
-
Spiked Sample Solution: Prepare a sample solution of Pazopanib as described above and spike with known concentrations of this compound and other relevant impurity standards to demonstrate specificity and resolution.
Visualizing the Analytical Workflow and Compound Relationships
To better illustrate the context and procedures, the following diagrams are provided.
Caption: Experimental workflow for the analysis of impurities.
Caption: Relationship between Pazopanib and its impurities.
Conclusion
The selection of a high-purity, well-characterized analytical reference standard is fundamental to ensuring the quality and safety of pharmaceutical products. While this compound is a critical process-related impurity in Pazopanib synthesis, other related compounds such as 2,3-Dimethyl-6-nitro-2H-indazole also require careful monitoring. This guide provides a framework for comparing these reference standards and a validated analytical method for their determination. Researchers and analytical scientists are encouraged to source reference standards from reputable suppliers who provide comprehensive Certificates of Analysis to ensure the accuracy and reliability of their analytical data.
References
Untangling Tautomers: A Comparative Guide to 1H- and 2H-Indazole Stability
For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of heterocyclic scaffolds is paramount. Indazole, a key structural motif in numerous pharmacologically active compounds, exists as two primary tautomers: 1H-indazole and 2H-indazole. The subtle shift of a single proton between the two nitrogen atoms dramatically influences the molecule's electronic distribution, aromaticity, and ultimately, its stability. This guide provides an objective comparison of the stability of these two tautomers, supported by experimental and computational data, to inform rational drug design and synthetic strategies.
The fundamental difference between the two tautomers lies in their electronic structure. The 1H-indazole possesses a benzenoid arrangement, contributing to its greater aromaticity and thermodynamic stability.[1][2] In contrast, the 2H-indazole exhibits a quinonoid character, which is generally associated with a loss of aromaticity and consequently, lower stability.[1][2] This inherent stability difference is the primary reason why the 1H-tautomer is the predominant form in the gas phase, in solution, and in the solid state under most conditions.[1][3][4]
Quantitative Analysis of Tautomer Stability
Numerous studies have been conducted to quantify the energy difference between the 1H- and 2H-indazole tautomers. These investigations employ a range of experimental techniques and computational methods to provide a comprehensive picture of their relative stabilities. The following table summarizes key quantitative data from these studies.
| Method/Level of Theory | Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | ΔH (1H → 2H) (kcal/mol) | ΔG (1H → 2H) (kcal/mol) | Reference |
| MP2 | 6-31G | Gas | 3.6 | 3.9 | 4.1 | Catalan et al., 1996[1] |
| MP2 | 6-31G | Gas | 4.08 | - | - | Catalan et al., 1996[1] |
| Experimental | - | - | 2.3 | - | - | [3][5] |
| MP2 | 6-31G** | Aqueous | - | - | ~4.1 (17.2 kJ/mol) | Science of Synthesis, Vol. 12.2[1] |
| MP2 | cc-pVTZ | Gas | 3.25 (13.6 kJ/mol) | - | - | [6] |
Note: ΔE, ΔH, and ΔG represent the change in electronic energy, enthalpy, and Gibbs free energy, respectively, for the tautomerization from 1H-indazole to 2H-indazole.
Factors Influencing Tautomer Stability
While 1H-indazole is generally more stable, the tautomeric equilibrium can be influenced by several factors:
-
Substitution: The presence of substituents on the indazole ring can alter the relative stability of the tautomers. For instance, in some substituted indazoles, the 2H-tautomer can become the predominant form.[7]
-
Solvent Effects: The polarity of the solvent can play a role in tautomer stability.[5] However, studies have shown that the 1H-form remains more stable regardless of the solvent used.[5] In less polar solvents like CDCl3 or CD2Cl2, the 2H-tautomer of certain derivatives can be stabilized by intramolecular hydrogen bonds.[8][9]
-
Intermolecular Interactions: The formation of intermolecular hydrogen bonds can stabilize the 2H-tautomer, particularly in the solid state or in aprotic solvents.[8][9] DFT calculations have shown that the high stability of the 2H form in some solutions is due to the formation of stable centrosymmetric dimers.[9]
Experimental Protocols
The determination of tautomer stability and the differentiation between 1H- and 2H-indazoles rely on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two isomers.[4][10]
-
¹H NMR: The chemical shift of the proton at position 3 (H-3) is a key diagnostic feature. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (downfield) compared to the H-3 proton in 1H-indazoles.[10] The presence of a broad N-H signal is also characteristic of unsubstituted 1H-indazoles.[10]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a, are sensitive to the tautomeric form and can be used for unambiguous assignment.[4]
Sample Preparation and Data Acquisition for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can be critical as it may influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). The integration of signals in the ¹H NMR can be used to determine the ratio of the two tautomers if both are present in solution.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to calculate the relative energies of the tautomers.
General Workflow for Computational Stability Analysis:
-
Structure Optimization: The geometries of both the 1H- and 2H-indazole tautomers are optimized using a chosen level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The electronic energies of the optimized structures are calculated. The relative stability is determined by comparing the total energies (including ZPVE and thermal corrections) of the two tautomers.
-
Solvent Modeling (Optional): To simulate solution-phase conditions, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.
Visualizing the Tautomeric Relationship and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the tautomeric equilibrium and a typical experimental workflow for stability determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 2-Methyl-6-nitro-2H-indazole and 1-Methyl-6-nitro-1H-indazole for Researchers
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the physicochemical and biological properties of 2-Methyl-6-nitro-2H-indazole and 1-Methyl-6-nitro-1H-indazole. This guide summarizes key experimental data to facilitate informed decisions in synthetic chemistry and drug discovery.
The structural isomers, this compound (the 2-N-methyl isomer) and 1-Methyl-6-nitro-1H-indazole (the 1-N-methyl isomer), are pivotal intermediates in the synthesis of various pharmacologically active compounds. Notably, this compound is a key precursor in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2][3] While sharing the same molecular formula and weight, their distinct structural arrangements lead to notable differences in their physical, chemical, and potentially biological properties.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the methyl group on the indazole ring results in measurable variations in the physicochemical properties of these two isomers. Generally, the 1H-tautomer of indazole is considered more thermodynamically stable than the 2H-tautomer.[4][5]
| Property | This compound | 1-Methyl-6-nitro-1H-indazole |
| CAS Number | 6850-22-2[6] | 6850-23-3[2] |
| Molecular Formula | C₈H₇N₃O₂[6] | C₈H₇N₃O₂[2] |
| Molecular Weight | 177.16 g/mol [6] | 177.16 g/mol [2] |
| Melting Point | 154-160 °C[6] | 126 °C[7] |
| Appearance | Yellow solid[8] | Yellow solid[9] |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Spectroscopic and Structural Characterization
Spectroscopic and crystallographic data provide definitive methods for distinguishing between the two isomers.
This compound has been characterized by single-crystal X-ray diffraction, revealing that it crystallizes in a monoclinic system.[6][8] The molecular skeleton is nearly planar.[8]
1-Methyl-6-nitro-1H-indazole has available ¹H NMR and ¹³C NMR spectral data which can be used for its identification.[11]
A direct side-by-side comparison of their spectroscopic data is crucial for unambiguous identification, especially when dealing with mixtures resulting from synthesis. While specific spectral data for this compound is not fully detailed in the search results, general principles of NMR spectroscopy for indazole isomers can be applied for their differentiation.[3]
Synthesis and Isomer Separation
The most common route to both this compound and 1-Methyl-6-nitro-1H-indazole is through the methylation of 6-nitro-1H-indazole. This reaction typically yields a mixture of both the N1 and N2 alkylated isomers.[4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of methylating agent, solvent, and base.[4]
For instance, methylation of 6-nitro-1H-indazole with methyl iodide under neutral conditions has been reported to yield this compound as the major product.[12] Conversely, using diazomethane in the presence of BF₃·Et₂O can predominantly afford the 1-methylated product.[12]
A significant challenge in the synthesis is the subsequent separation of the two isomers, which is most commonly achieved through column chromatography.[1]
Experimental Protocol: Synthesis and Separation of Isomers
This protocol is a representative method for the synthesis and separation of the two isomers.
Materials:
-
6-nitro-1H-indazole
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Iodomethane
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 6-nitro-1H-indazole in DMF is prepared and cooled in an ice bath.[1]
-
Sodium hydride is added portion-wise to the solution under vigorous stirring, maintaining the temperature at 0°C.[1]
-
Iodomethane is then added dropwise to the reaction mixture.[1]
-
The mixture is stirred for an extended period at room temperature.[1]
-
The reaction is quenched with water and extracted with ethyl acetate.[1]
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated.[1]
-
The resulting crude product, a mixture of the two isomers, is purified by flash chromatography on silica gel using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from this compound.[1]
Biological Activity and Applications
While direct comparative biological studies between this compound and 1-Methyl-6-nitro-1H-indazole are limited in the available literature, their roles as synthetic intermediates provide insight into their importance.
This compound is a crucial building block in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][13] The inhibition of the VEGFR signaling pathway is a key mechanism in cancer therapy.[14] The specific structure of the 2-methyl isomer is essential for the subsequent steps in the Pazopanib synthesis.[1][2]
1-Methyl-6-nitro-1H-indazole is described as a versatile intermediate for the development of novel therapeutic agents and agrochemicals.[9] The broader indazole class of compounds is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[14][15][16] The specific biological profile of a given indazole derivative is significantly influenced by the substitution pattern on the indazole ring.[14]
Conclusion
This compound and 1-Methyl-6-nitro-1H-indazole, while structurally similar, exhibit distinct physicochemical properties, most notably their melting points. Their synthesis often results in a mixture, necessitating careful separation. The primary importance of this compound lies in its specific role as a precursor to the anticancer drug Pazopanib, highlighting the critical influence of isomerism in drug synthesis. While direct comparative biological data is sparse, the broader activities of indazole derivatives suggest that both isomers hold potential as building blocks for novel bioactive molecules. Further research directly comparing the biological activities of these two isomers could unveil new therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 7. 1-methyl-6-nitroindazole [stenutz.eu]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Hydroxy-5-nitro (1H)indazole CAS#: 1082041-56-2 [m.chemicalbook.com]
- 10. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 11. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-Nitroindazole | 7597-18-4 | Benchchem [benchchem.com]
- 13. worldscientific.com [worldscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-Methyl-6-nitro-2H-indazole by 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of the 1H NMR spectral data of 2-Methyl-6-nitro-2H-indazole with its isomers and related analogs, supported by detailed experimental protocols and structural visualizations.
The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a powerful tool for elucidating the structure of organic molecules. In the case of substituted indazoles, a class of heterocyclic compounds with significant pharmacological interest, 1H NMR spectroscopy is instrumental in distinguishing between positional isomers, which can exhibit vastly different biological activities.
This guide focuses on the 1H NMR characterization of this compound. While crystallographic data confirms its solid-state structure, detailed 1H NMR spectral assignments in solution are not extensively reported in publicly available literature.[1][2] Therefore, this guide presents a predicted 1H NMR data set for this compound, derived from established substituent effects on the indazole ring system and comparative analysis with experimentally determined spectra of closely related isomers and analogs.
Comparative 1H NMR Data Analysis
The following table summarizes the experimental 1H NMR spectral data for several nitro-substituted methyl-indazoles, providing a basis for the characterization of this compound. The predicted data for the target compound is included for comparison. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Solvent | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-7 (δ, mult, J) | N-CH3 (δ, s) | C-CH3 (δ, s) |
| This compound (Predicted) | CDCl3 | ~8.1 (s) | ~7.8 (d, J≈9.0) | ~8.1 (dd, J≈9.0, 2.0) | ~8.6 (d, J≈2.0) | ~4.2 (s) | - |
| 1-Methyl-6-nitro-1H-indazole | CDCl3 | 8.04 (s) | 7.91 (d, J=8.8) | 8.16 (dd, J=8.8, 2.0) | 8.61 (d, J=2.0) | 4.16 (s) | - |
| 2-Methyl-5-nitro-2H-indazole | CDCl3 | 8.01 (s) | 8.65 (d, J=2.1) | - | 7.50 (d, J=9.2) | 4.22 (s) | - |
| 2,3-Dimethyl-6-nitro-2H-indazole | DMSO-d6 | - | 7.73 (d, J=9.2) | 7.93 (d, J=8.8) | 8.51 (s) | 4.14 (s) | 2.67 (s) |
Experimental Protocols
A standardized protocol for the acquisition of 1H NMR spectra is crucial for data reproducibility and comparison.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent depends on the solubility of the compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence is typically used for 1H NMR acquisition.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Pulse width: Calibrated 90° pulse
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Structural Visualization and Proton Assignment
The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.
Caption: Molecular structure of this compound with proton numbering.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a novel compound like this compound using 1H NMR follows a logical progression.
Caption: Workflow for the 1H NMR characterization of a synthesized compound.
References
Purity Analysis of Synthetic 2-Methyl-6-nitro-2H-indazole: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-6-nitro-2H-indazole, a key intermediate in the preparation of various pharmacologically active compounds, often yields a mixture of isomers and other process-related impurities.[1] Therefore, rigorous purity analysis is crucial to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of the most common and effective analytical techniques for assessing the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the specific impurities to be detected, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Primary Use | Quantitative purity determination and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and confirmation of the desired product and impurities. |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Resolution | Excellent for separating isomers and closely related impurities. | Excellent for separating volatile compounds. | Provides detailed structural resolution. |
| Impurity Identification | Tentative, based on retention time. Confirmation requires a mass spectrometer (LC-MS). | High confidence, based on mass spectral library matching. | Definitive structural identification of known and unknown impurities. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | Quantitative (qNMR) with internal standards. |
| Common Impurities Detected | Isomeric impurities (e.g., 1-Methyl-6-nitro-1H-indazole), starting materials, and non-volatile byproducts. | Residual solvents, volatile starting materials, and volatile byproducts. | Isomeric impurities, and provides structural information on unexpected byproducts. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of related nitroaromatic compounds and can be adapted and validated for this compound.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated protocol for the purity analysis of the regioisomer, 3-Methyl-6-nitro-1H-indazole.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a suitable solvent (e.g., methanol/water mixture) to create a 100 µg/mL stock solution.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method for the analysis of nitroaromatic compounds and should be optimized for this compound.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in splitless mode at 270°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 50-400).
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is an essential tool for the definitive structural confirmation of this compound and the identification of any isomeric impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic and methyl protons can be used to distinguish between the 2-methyl and 1-methyl isomers.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule.
-
-
Data Analysis: Comparison of the acquired spectra with known spectral data for this compound and potential isomers. The integration of signals in ¹H NMR can be used for quantitative analysis (qNMR) with a suitable internal standard.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for purity analysis and the decision-making process for selecting the appropriate analytical technique.
Alternative Compounds for Comparison
For a comprehensive evaluation, it is beneficial to compare the purity analysis of this compound with that of structurally related compounds. These alternatives can serve as benchmarks for method development and validation.
-
1-Methyl-6-nitro-1H-indazole: This is the most common process-related impurity in the synthesis of this compound.[1] The ability of an analytical method to separate and quantify these two isomers is a critical performance indicator.
-
3-Methyl-6-nitro-1H-indazole: As a commercially available regioisomer, this compound can be used to develop and validate analytical methods that can be adapted for the target analyte.[2][3][5][6][7]
-
Other N-methylated nitroindazoles: Synthesis of other isomers (e.g., 2-Methyl-5-nitro-2H-indazole or 2-Methyl-7-nitro-2H-indazole) can provide a broader understanding of the chromatographic and spectroscopic behavior of this class of compounds.
Conclusion
The purity of synthetic this compound is paramount for its application in drug development. A multi-technique approach is often the most robust strategy for comprehensive purity assessment. HPLC is the workhorse for quantitative purity determination and the separation of isomeric impurities. GC-MS is indispensable for the analysis of volatile impurities and provides high-confidence identification. NMR spectroscopy offers definitive structural confirmation of the target compound and any unknown impurities. By selecting the appropriate analytical technique or a combination thereof, researchers can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 6. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]
- 7. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
A Comparative Guide to Impurity Profiling of Pazopanib Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of pazopanib starting materials. Ensuring the purity of starting materials is a critical step in the synthesis of active pharmaceutical ingredients (APIs) like pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. This document outlines the common synthetic routes for pazopanib, identifies potential impurities arising from starting materials, and compares the analytical techniques used for their detection and quantification.
Synthetic Routes and Potential Starting Material Impurities
The synthesis of pazopanib can be accomplished through various routes, with the innovator's process commencing with 3-methyl-6-nitro-1H-indazole.[1] Alternative pathways have been developed to enhance efficiency and reduce costs.[2] The choice of synthetic route directly influences the impurity profile of the final API. Therefore, a thorough understanding of the starting materials and their potential impurities is paramount.
The core structure of pazopanib is assembled from three key building blocks: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain.[3] Impurities can be introduced from each of these starting materials or formed during the synthetic process.
Common Starting Materials and Potential Impurities:
| Starting Material | Structure | Potential Impurities | Origin of Impurities |
| 3-Methyl-6-nitro-1H-indazole | ![]() | Isomeric impurities, unreacted precursors | Incomplete reactions or side reactions during the synthesis of the indazole ring. |
| 2,4-Dichloropyrimidine | ![]() | Over-reacted or under-reacted pyrimidine species, hydrolyzed byproducts. | Impurities in the commercial starting material or side reactions during synthesis. |
| 5-Amino-2-methylbenzenesulfonamide | ![]() | Positional isomers, related sulfonamides. | Arise from the sulfonation and amination reactions during its synthesis.[4] |
| N,2,3-trimethyl-2H-indazol-6-amine | ![]() | Under-methylated or over-methylated species. | Incomplete or excessive methylation steps. |
Comparison of Analytical Methods for Impurity Profiling
The control of impurities in the pazopanib manufacturing process is essential, with regulatory agencies expressing increasing concern over trace-level genotoxic impurities.[5] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for the impurity profiling of pazopanib and its starting materials.
Method Performance Comparison: HPLC vs. UPLC
UPLC, with its use of sub-2 µm particle columns, generally offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[6][7]
| Parameter | RP-HPLC | UPLC-Q-TOF/MS | Key Advantages of UPLC |
| Resolution | Good | Excellent | Sharper peaks and better separation of closely eluting impurities.[6] |
| Sensitivity (LOD/LOQ) | 0.15 µg/mL / 0.50 µg/mL[8] | Lower detection limits | Higher sensitivity allows for the detection of trace-level impurities.[6] |
| Analysis Time | ~50 minutes[8] | < 10 minutes[9] | Significantly faster run times increase sample throughput.[7] |
| Solvent Consumption | High | Low | Reduced solvent usage leads to lower operational costs and is more environmentally friendly.[7] |
| Identification Capability | Based on retention time comparison with standards | Mass spectrometric data provides structural information | Mass spectrometry allows for the identification of unknown impurities and confirmation of known ones.[9] |
Quantitative Data Summary
The following table summarizes typical validation parameters for an RP-HPLC method developed for pazopanib impurity profiling.[8]
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
RP-HPLC Method for Impurity Profiling[8]
Chromatographic Conditions:
-
Column: YMC Triart C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Perchloric acid buffer and tetrahydrofuran
-
Mobile Phase B: 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile
-
Gradient Elution: A 50-minute gradient program is employed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of pazopanib and its known impurities in a suitable diluent.
-
Spiked Sample: Spike the impurity stock solution into a solution of the pazopanib starting material at a specified concentration (e.g., 0.2%).
-
Test Sample: Dissolve a known amount of the starting material in the diluent to achieve a target concentration.
UHPLC-Q-TOF/MS Method for Forced Degradation Studies[9]
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program is used to separate the degradation products.
-
Flow Rate: Not specified
-
Column Temperature: Not specified
-
Detection: Quadrupole-Time of Flight Mass Spectrometry (Q-TOF/MS)
Forced Degradation Sample Preparation:
Pazopanib is subjected to stress conditions as per ICH guidelines (hydrolytic, oxidative, photolytic, and thermal stress) to induce degradation. The resulting solutions are then diluted and analyzed.
Visualizations
Pazopanib Signaling Pathway
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[10][11] This inhibition blocks downstream signaling pathways involved in angiogenesis and tumor cell proliferation.
Caption: Pazopanib inhibits key tyrosine kinase receptors.
Experimental Workflow for Impurity Profiling
A systematic approach, known as impurity fate mapping, can be employed to understand the origin and fate of impurities throughout the manufacturing process.[12] This allows for the implementation of a control strategy that focuses on upstream control of impurities in starting materials and intermediates.[5]
Caption: A typical workflow for impurity profiling and control.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction. | Semantic Scholar [semanticscholar.org]
- 10. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Navigating the Methylation of 6-nitro-1H-indazole: A Comparative Guide to Achieving Regioselective Synthesis
For researchers, scientists, and professionals in drug development, the strategic methylation of 6-nitro-1H-indazole is a critical step in the synthesis of various pharmacologically active molecules. The regioselectivity of this reaction, yielding either the N1- or N2-methylated isomer, is paramount as each isomer can exhibit distinct biological activities. This guide provides an objective comparison of common methylating agents, supported by experimental data, to aid in the selection of the optimal synthetic route.
The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, leading to the potential for the formation of a mixture of regioisomers upon methylation. The outcome of this reaction is highly dependent on the choice of methylating agent, base, and solvent, which collectively govern whether the reaction proceeds under kinetic or thermodynamic control. The 1H-tautomer of indazole is generally more thermodynamically stable, favoring the formation of the N1-methylated product under conditions that allow for equilibration. Conversely, the N2 position is often more kinetically accessible, leading to the preferential formation of the N2-methylated product under milder or more rapid reaction conditions.
Comparative Performance of Methylating Agents
The selection of a methylating agent is a crucial determinant of the regioselectivity and overall yield of the methylation of 6-nitro-1H-indazole. Below is a summary of the performance of several commonly employed methylating agents based on reported experimental data.
| Methylating Agent | Base / Additive | Solvent | Temperature | N1-isomer Yield | N2-isomer Yield | Other Products | Reference |
| Dimethyl Sulfate | KOH | - | 45 °C | 42% | 44% | - | [1] |
| Methyl Iodide | - | - | - | 10% | 50% | 17% (dimethylated) | [1] |
| Methyl Iodide | - | - | 100 °C (sealed tube) | - | Major Product | - | [1] |
| Diazomethane | BF₃·Et₂O | - | 70 °C | 75% | - | - | [1] |
| Methyl Toluene-p-sulfonate | - | - | - | - | 50% | 25% (recovered SM) | [1] |
| Dimethyl Carbonate | DABCO | DMF | Reflux | - | Favored | - |
Experimental Protocols
Detailed methodologies for the methylation of 6-nitro-1H-indazole using various agents are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Method 1: Methylation with Dimethyl Sulfate (Yielding a Mixture of N1 and N2 Isomers)
This protocol, adapted from the work of Morel et al. and Boyer et al., results in a nearly equimolar mixture of the N1 and N2 methylated products.[1]
Procedure:
-
To a stirred solution of 6-nitro-1H-indazole in a suitable solvent, add potassium hydroxide (KOH).
-
Heat the mixture to 45 °C.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Maintain the reaction at 45 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of isomers using column chromatography on silica gel.
Method 2: N1-Selective Methylation with Diazomethane and Boron Trifluoride Etherate
This method provides a high yield of the thermodynamically favored N1-methyl-6-nitro-1H-indazole.[1]
Procedure:
-
Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve 6-nitro-1H-indazole in a suitable anhydrous solvent.
-
Add boron trifluoride etherate (BF₃·Et₂O) to the solution.
-
Slowly add a freshly prepared solution of diazomethane in ether to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 6 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Carefully quench any excess diazomethane with acetic acid.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the N1-methylated product.
Method 3: N2-Selective Methylation with Methyl Iodide (Qualitative)
As reported by Auwers et al., heating 6-nitro-1H-indazole with an excess of methyl iodide in a sealed tube favors the formation of the N2-methylated isomer, although specific yields were not provided.[1]
Procedure:
-
Place 6-nitro-1H-indazole and four equivalents of methyl iodide in a sealed tube.
-
Heat the sealed tube to 100 °C for 4 hours.
-
After cooling, carefully open the sealed tube in a well-ventilated fume hood.
-
Remove the excess methyl iodide under reduced pressure.
-
Purify the residue by column chromatography to isolate the N2-methylated product.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction pathways for the methylation of 6-nitro-1H-indazole and a typical experimental workflow for the synthesis and purification of the methylated products.
Conclusion
The choice of methylating agent and reaction conditions profoundly influences the regiochemical outcome of the methylation of 6-nitro-1H-indazole. For the preferential synthesis of the N1-isomer, thermodynamically controlled conditions, such as the use of diazomethane with boron trifluoride etherate, have shown high efficacy. Conversely, to obtain the N2-isomer, kinetically controlled conditions are favored, with reagents like methyl iodide at elevated temperatures or dimethyl carbonate with a suitable base being effective. When a mixture of isomers is acceptable or desired, reagents like dimethyl sulfate in the presence of a base can be employed. This guide provides the foundational data and protocols to enable researchers to make informed decisions for the targeted synthesis of either 1-methyl- or 2-methyl-6-nitro-1H-indazole, facilitating the advancement of drug discovery and development programs.
References
A Comparative Guide to X-ray Crystallographic Data Validation for C8H7N3O2 (Luminol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic data of Luminol (C8H7N3O2) with a structurally related compound, 5-nitroindole (C8H6N2O2). It includes a detailed examination of their crystallographic parameters, a discussion of alternative structure validation methods, and standardized experimental protocols. This information is intended to assist researchers in evaluating the quality and validity of crystallographic data for small organic molecules crucial in drug discovery and materials science.
Introduction to X-ray Crystallographic Data Validation
X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. The process involves diffracting a beam of X-rays through a single crystal and analyzing the resulting diffraction pattern. The quality and reliability of the determined structure are assessed through a process called validation, which involves checking the consistency of the experimental data with the final structural model. Key validation parameters include the R-factor, goodness-of-fit, and analysis of the crystal packing and geometry.
Comparison of Crystallographic Data: Luminol vs. 5-Nitroindole
A direct comparison of the crystallographic data of Luminol and 5-nitroindole offers insights into the structural similarities and differences between these two heterocyclic compounds. While obtaining a high-quality single crystal of Luminol for X-ray diffraction has proven challenging, data for its sodium salt is available. For the purpose of this comparison, we will utilize the data for a hydrated sodium salt of Luminol and compare it with the published data for 5-nitroindole.[1]
| Parameter | Luminol Sodium Salt (Hydrated) | 5-Nitroindole |
| Chemical Formula | C8H6N3NaO2 · 2H2O | C8H6N2O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.3429(4) | Data not available in abstract |
| b (Å) | 22.0562(11) | Data not available in abstract |
| c (Å) | 5.2825(2) | Data not available in abstract |
| α (°) | 90 | 90 |
| β (°) | 99.893(3) | Data not available in abstract |
| γ (°) | 90 | 90 |
| Volume (ų) | 957.59(8) | Data not available in abstract |
| Z | 4 | Data not available in abstract |
| R-factor | Data not available in abstract | Data not available in abstract |
| Data Source | [1] | [2] |
Note: The complete crystallographic data for 5-nitroindole was not available in the cited abstract. For a comprehensive comparison, accessing the full crystallographic information file (CIF) from the Cambridge Structural Database (CSD) is recommended. The use of a hydrated sodium salt for Luminol introduces variations in the crystal packing and unit cell parameters compared to the neutral molecule.
Alternative Structure Validation and Determination Methods
While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination of small molecules, other techniques can provide valuable and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for elucidating the chemical structure and connectivity of molecules in solution. It provides detailed information about the local chemical environment of each atom. For C8H7N3O2, 1H and 13C NMR would confirm the core structure and the position of substituents. While NMR does not directly provide the three-dimensional crystal structure, it is an essential tool for verifying the chemical identity of the crystallized compound.
-
Microcrystal Electron Diffraction (MicroED): This emerging technique uses a beam of electrons instead of X-rays to determine the structure of extremely small crystals, often nanocrystals. MicroED can be successful even when crystals are too small for conventional X-ray diffraction, thus expanding the range of compounds that can be structurally characterized.
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction of a small organic molecule like Luminol or 5-nitroindole.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Solvent Selection: The compound is dissolved in a suitable solvent or a mixture of solvents in which it is sparingly soluble. For heterocyclic compounds, common solvents include methanol, ethanol, acetonitrile, and ethyl acetate.
-
Crystallization Technique:
-
Slow Evaporation: The prepared solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Data Collection
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor and other statistical parameters.
Visualization of the Crystallographic Validation Workflow
The following diagram illustrates the typical workflow for X-ray crystallographic data validation.
This guide provides a foundational understanding of the validation of X-ray crystallographic data for C8H7N3O2 and its comparison with a related structure. For in-depth analysis, researchers are encouraged to consult the primary crystallographic literature and databases.
References
A Comparative Guide to Validated Analytical Methods for 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common validated analytical methods for the quantification and purity assessment of 2-Methyl-6-nitro-2H-indazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Method Comparison at a Glance
The following table summarizes the key performance characteristics of a typical Reverse-Phase HPLC-UV method compared to a UPLC-MS method for the analysis of this compound. This data is synthesized from established methods for similar nitroaromatic and heterocyclic compounds.
| Performance Parameter | HPLC-UV Method | UPLC-MS Method |
| Principle | Chromatographic separation based on polarity, detection by UV absorbance. | Chromatographic separation using sub-2 µm particles, detection by mass-to-charge ratio. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL |
| Analysis Run Time | 15 - 25 minutes | 2 - 5 minutes |
| Specificity | Good; susceptible to co-eluting impurities with similar UV spectra. | Excellent; high specificity from mass detection. |
| Solvent Consumption | High | Low |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher initial investment and operational complexity. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS are provided below. These protocols are based on established analytical procedures for nitroaromatic compounds and can be adapted and validated for this compound.
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a robust and widely used technique for routine quality control, offering excellent quantification and purity assessment.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method provides higher throughput, increased sensitivity, and greater specificity, making it ideal for trace-level impurity analysis and complex matrix applications.
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (m/z): 178.06 (M+H)⁺
-
Product ions for MRM would need to be determined experimentally.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions with the initial mobile phase composition to prepare calibration standards and quality control samples.
-
Final sample concentrations for analysis are typically in the ng/mL range.
-
Filter the final diluted solutions through a 0.22 µm syringe filter.
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for UPLC-MS analysis of this compound.
Safety Operating Guide
Safe Disposal of 2-Methyl-6-nitro-2H-indazole: A Procedural Guide
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-6-nitro-2H-indazole. All procedures must be conducted in accordance with institutional, local, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on protocols for structurally similar nitrated and halogenated organic compounds. These substances are typically classified as hazardous waste.
I. Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if generating dust. | To prevent inhalation of dust or aerosols. |
II. Waste Segregation and Collection Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions and ensure correct disposal by waste management professionals.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container:
-
Use a dedicated, clearly labeled waste container for "Halogenated and Nitrated Organic Solids."
-
The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
-
Collect Waste:
-
Collect waste this compound in its solid form.
-
Ensure the container is properly sealed after each addition of waste.
-
-
Prohibited Mixing:
III. Disposal Procedure
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[1] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Step-by-Step Disposal Workflow:
-
Package and Label:
-
Ensure the hazardous waste container is securely sealed.
-
Complete a hazardous waste label with all required information, including the full chemical name ("this compound"), quantity, and associated hazards.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area while awaiting pickup.
-
-
Recommended Disposal Method:
-
The recommended method of disposal for similar chemicals is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure should only be carried out by a licensed hazardous waste disposal facility.
-
IV. Emergency Procedures
In the event of exposure or a spill, follow these immediate safety measures:
| Incident | First Aid / Spill Response |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| In Case of Eye Contact | Flush eyes with water as a precaution.[2] |
| If Swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
| Small Spills | Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal.[2][3] |
Disclaimer: The information provided is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use and consult with your institution's EHS office for guidance.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-6-nitro-2H-indazole
Essential Safety and Handling of 2-Methyl-6-nitro-2H-indazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for this compound (CAS No: 6850-22-2), focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary
This compound is classified as a hazardous substance. Key hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against chemical splashes and flying particles.[1][2] |
| Face shield | EN166 (Optical class 3) | Recommended for protection against large volume splashes.[2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Consult manufacturer's permeation data | To prevent skin contact. Nitrile gloves offer good resistance to bases, oils, and many solvents.[2] Always inspect gloves before use and remove them correctly to avoid contamination. |
| Body Protection | Laboratory coat or chemical-resistant clothing | Based on risk assessment | To protect skin and personal clothing from contamination.[3] For significant splash potential, chemical-resistant suits (e.g., Type 6 EN 13034:2005) may be necessary.[2] |
| Respiratory Protection | Air-purifying respirator (full-face or half-mask) with appropriate cartridges | NIOSH (US) or EN (EU) approved | To be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[3] |
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Grounding: For procedures that may generate dust, use explosion-proof equipment and ensure it is properly grounded to prevent static discharge.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4] Contaminated work clothes should be laundered separately before reuse.[4]
Storage:
-
Container: Store in the original, tightly sealed container.[1][4] Ensure containers are clearly labeled and free from leaks.[4]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[1][4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1]
-
Temperature: Recommended storage is at 2-8°C in a refrigerator.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical as hazardous waste through a licensed disposal facility.[6] Do not dispose of it via sinks, regular trash, or evaporation.[6]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.
-
Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing and air-drying, decontaminated containers can be disposed of or recycled according to institutional and local regulations.[4]
-
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting, using, and disposing of personal protective equipment when handling this compound.
Caption: PPE workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




